4-methyl-2-oxo-2H-chromen-7-yl sulfamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136167-05-0 |
|---|---|
Molecular Formula |
C10H9NO5S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) sulfamate |
InChI |
InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
UFGBGFMPBMEVMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Synonyms |
4-methylcoumarin 7-O-sulfamate COUMATE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a coumarin derivative of significant interest in medicinal chemistry, primarily for its potential role as a steroid sulfatase (STS) inhibitor. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.
Introduction
This compound, also known as 4-methylumbelliferone 7-sulfamate, belongs to the class of aryl sulfamates. This functional group is a key pharmacophore in a number of potent, irreversible inhibitors of steroid sulfatase (STS). The STS enzyme plays a crucial role in the biosynthesis of active steroids, such as estradiol and androstenediol, from their inactive sulfate esters.[1][2] By inhibiting STS, compounds like this compound can modulate steroid signaling pathways, which are implicated in the pathology of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3]
This guide outlines a two-step synthesis for this compound, commencing with the well-established Pechmann condensation to form the 4-methylumbelliferone core, followed by the sulfamoylation of the 7-hydroxyl group.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), via a Pechmann condensation. The subsequent step is the sulfamoylation of the phenolic hydroxyl group.
Experimental Protocols
This procedure is based on the Pechmann condensation reaction.[4]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
In a separate beaker, dissolve resorcinol in ethyl acetoacetate.
-
Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
This protocol is an adaptation of general methods for the sulfamoylation of phenols.[5][6]
Materials:
-
7-hydroxy-4-methylcoumarin
-
Sulfamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfamoyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 7-hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 85-95 | >98 |
| 2 | This compound | C₁₀H₉NO₅S | 255.25 | 60-75 | >99 |
Biological Context: Inhibition of Steroid Sulfatase Signaling Pathway
This compound is designed to act as an inhibitor of steroid sulfatase (STS). STS is a key enzyme in the "sulfatase pathway," which converts inactive sulfated steroids into their biologically active forms. In hormone-dependent tissues, this leads to an increase in local concentrations of estrogens and androgens that can promote cell proliferation. By irreversibly inhibiting STS, aryl sulfamate-based compounds block this conversion, thereby reducing the levels of active steroids and attenuating the downstream signaling that contributes to the growth of hormone-dependent cancers.[3][7]
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Mechanism of Action of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-2-oxo-2H-chromen-7-yl sulfamate, commonly known as 4-methylumbelliferyl-7-sulfamate or COUMATE, is a potent, non-steroidal, and non-estrogenic inhibitor of the enzyme steroid sulfatase (STS). By irreversibly inactivating STS, COUMATE blocks the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms. This mechanism of action makes COUMATE and its derivatives significant candidates for the treatment of hormone-dependent cancers, including breast cancer. This guide provides a comprehensive overview of the mechanism of action of COUMATE, detailing its inhibitory effects, downstream signaling consequences, and relevant experimental protocols.
Core Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase
The primary molecular target of this compound is the enzyme steroid sulfatase (STS). STS is a critical enzyme in the biosynthesis of active steroid hormones. It is a membrane-bound enzyme primarily located in the endoplasmic reticulum[1]. The enzyme facilitates the hydrolysis of a sulfate group from various steroid sulfates, converting them from inactive, water-soluble forms into active, unconjugated steroids that can stimulate hormone receptors.
COUMATE functions as an active site-directed, irreversible inhibitor of STS. The key pharmacophore responsible for this activity is the aryl-O-sulfamate group[1][2]. The proposed mechanism involves the sulfamate group mimicking the natural sulfate substrate, allowing the molecule to bind to the active site of the STS enzyme. Following binding, the enzyme initiates its catalytic action on the sulfamate moiety, which leads to the transfer of the sulfamoyl group to a critical active site residue, resulting in the irreversible inactivation of the enzyme. This time- and concentration-dependent inhibition effectively shuts down the catalytic activity of STS.
Downstream Signaling Pathways
The inhibition of STS by COUMATE has significant downstream effects on steroid hormone signaling pathways, particularly the estrogen synthesis pathway, which is crucial in the progression of hormone-receptor-positive breast cancer.
As depicted in Figure 1, STS inhibition by COUMATE blocks the conversion of estrone sulfate (E1S) to estrone (E1). Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenase (17β-HSD). By preventing the formation of estrone, COUMATE effectively reduces the intracellular pool of active estrogens available to bind to and activate the estrogen receptor (ER). This leads to a downstream reduction in the transcription of estrogen-responsive genes that are critical for the proliferation and survival of hormone-dependent cancer cells.
Quantitative Data on Inhibitory Activity and Cellular Effects
The potency of COUMATE as an STS inhibitor has been evaluated in various in vitro and cellular systems. The following tables summarize key quantitative data.
| Compound | Assay System | IC50 Value | Reference |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 breast cancer cells | >90% inhibition at 10 µM | [2] |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Placental microsomes | >90% inhibition at 10 µM | [3] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM | [4] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 8 nM | [4] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM | [4] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 32 nM | [4] |
| Compound | Cell Line | Effect | Concentration | Reference |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 | Did not stimulate growth (non-estrogenic) | Not specified | [4] |
| 2-methoxyoestradiol-bis-sulphamate (related compound) | MCF-7 | Inhibition of cell growth | IC50 = 0.4 µM | [3] |
| Compound | Animal Model | Dose & Regimen | Effect | Reference |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Ovariectomized rats | 10 mg/kg/day for 7 days (oral) | 85% inhibition of liver estrone sulfatase activity | [4] |
Experimental Protocols
Synthesis of this compound (COUMATE)
The synthesis of COUMATE is a two-step process involving the Pechmann condensation to form the coumarin core, followed by sulfamoylation of the hydroxyl group.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
This step is achieved via the Pechmann condensation of resorcinol and ethyl acetoacetate.
-
Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid, ice, ethanol.
-
Procedure:
-
In a flask, dissolve 5.5 g of resorcinol in 6.5 mL of ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add 25 mL of concentrated sulfuric acid to the cooled mixture with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Step 2: Sulfamoylation of 7-hydroxy-4-methylcoumarin
This step involves the reaction of the hydroxyl group with sulfamoyl chloride.
-
Materials: 7-hydroxy-4-methylcoumarin, sulfamoyl chloride, N,N-dimethylacetamide (DMA), ethyl acetate, water.
-
Procedure:
-
Prepare a solution of sulfamoyl chloride (1.2 equivalents) in ice-cold DMA.
-
Slowly add a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in DMA to the sulfamoyl chloride solution at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Steroid Sulfatase (STS) Activity Assay in Placental Microsomes
This assay measures the activity of STS by quantifying the conversion of a radiolabeled substrate.
-
Materials: Human placental microsomes, [³H]estrone sulfate (substrate), unlabeled estrone, Tris-HCl buffer, toluene, liquid scintillation cocktail.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), placental microsomes (approximately 20 µg protein), and the test inhibitor (e.g., COUMATE) at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]estrone sulfate to a final concentration of 20 µM.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding toluene containing unlabeled estrone (to aid extraction).
-
Vortex the mixture vigorously to extract the product ([³H]estrone) into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial.
-
Evaporate the toluene and add liquid scintillation cocktail.
-
Quantify the amount of [³H]estrone produced using a liquid scintillation counter.
-
Calculate the percentage inhibition of STS activity at each inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound (COUMATE) is a well-characterized, potent, and irreversible inhibitor of steroid sulfatase. Its mechanism of action, centered on the blockade of active steroid hormone synthesis, provides a strong rationale for its investigation as a therapeutic agent in hormone-dependent diseases, particularly breast cancer. The development of more potent derivatives based on the coumarin scaffold continues to be an active area of research, highlighting the importance of this class of compounds in the field of drug discovery. This guide provides foundational knowledge and practical protocols to aid researchers in further exploring the therapeutic potential of COUMATE and related STS inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 3. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unseen Target: A Technical Guide to 4-methyl-2-oxo-2H-chromen-7-yl sulfamate as a Steroid Sulfatase (STS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of hormone-dependent cancer therapeutics, the inhibition of steroid sulfatase (STS) has emerged as a pivotal strategy. STS is a key enzyme responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2][3] These active steroids can fuel the growth of hormone-sensitive cancers, including breast, prostate, and endometrial cancers.[1][2][4] This technical guide focuses on 4-methyl-2-oxo-2H-chromen-7-yl sulfamate , a non-steroidal STS inhibitor, providing an in-depth overview of its mechanism, synthesis, and evaluation.
This compound, also known as 4-methylcoumarin-7-O-sulfamate (COUMATE), is a potent, irreversible inhibitor of STS.[1][5] Its non-steroidal nature confers a significant advantage by avoiding the inherent estrogenic effects associated with first-generation steroidal inhibitors.[6][7] This guide will detail the experimental protocols for its synthesis and evaluation, present quantitative data on its inhibitory activity, and visualize the pertinent biological pathways and experimental workflows.
Mechanism of Action
COUMATE acts as an active site-directed, irreversible inhibitor of STS. The coumarin scaffold serves as a carrier for the sulfamate moiety, which is the active pharmacophore.[8] Upon entering the active site of the STS enzyme, the sulfamate group is transferred to a catalytic formylglycine residue, leading to the irreversible inactivation of the enzyme.[9] This prevents the hydrolysis of steroid sulfates, thereby reducing the intratumoral production of estrogens and androgens that drive cancer cell proliferation.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its derivatives has been evaluated in various in vitro and cell-based assays. The following table summarizes key quantitative data from the literature.
| Compound | Assay System | IC50 Value | Reference |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | STS activity in MCF-7 breast cancer cells | >90% inhibition at 10 µM | [1] |
| 667COUMATE (Irosustat) | Placental microsomes (E1-STS) | 8 nM | [1] |
| 667COUMATE (Irosustat) | Placental microsomes (DHEA-STS) | More potent than EMATE | [5] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM | [9] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 8 nM | [9] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM | [9] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 32 nM | [9] |
| 2-MeOE2bisMATE | MCF-7 cell growth | 0.4 µM | |
| 2-MeOE2 | MCF-7 cell growth | 2.5 µM | |
| 6610 COUMATE | Placental microsomes (E1-STS) | 1 nM | [8] |
| 665 COUMATE | Placental microsomes (E1-STS) | 200 nM | [8] |
| 6615 COUMATE | Placental microsomes (E1-STS) | 370 nM | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of coumarin-based sulfamates, adapted from procedures reported in the literature.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Sulfamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in anhydrous DMF.
-
Add pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sulfamoyl chloride in anhydrous DMF to the cooled mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Steroid Sulfatase Inhibition Assay (Placental Microsomes)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against STS using human placental microsomes as the enzyme source and a radiolabeled substrate.
Materials:
-
Human placental microsomes
-
[6,7-³H]Estrone-3-sulfate (radiolabeled substrate)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 7.4)
-
Toluene
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and human placental microsomes.
-
Add the inhibitor compound at various concentrations to the reaction mixture. Include a control group with solvent only.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [6,7-³H]estrone-3-sulfate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding toluene.
-
Vortex the mixture vigorously to extract the liberated [³H]estrone into the toluene phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Steroid Sulfatase Inhibition Assay (MCF-7 Cells)
This protocol describes a method for assessing the inhibitory activity of compounds on STS in a whole-cell system using the hormone-dependent breast cancer cell line MCF-7.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[6,7-³H]Estrone-3-sulfate
-
Inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation counter
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Wash the cells with PBS.
-
Add fresh serum-free medium containing the inhibitor compound at various concentrations. Include a control group with solvent only.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 4 hours) at 37°C.
-
Add the radiolabeled substrate, [6,7-³H]estrone-3-sulfate, to each well.
-
Incubate for a further period (e.g., 20 hours) at 37°C.
-
Transfer the culture medium from each well to a separate tube.
-
Add toluene to each tube and vortex to extract the liberated [³H]estrone.
-
Centrifuge to separate the phases.
-
Measure the radioactivity in an aliquot of the toluene layer as described in the in vitro assay.
-
Determine the IC50 value for the inhibition of STS activity in the intact cells.
In Vivo Evaluation of STS Inhibition in Rats
This protocol provides a general framework for assessing the in vivo efficacy of an STS inhibitor in a rat model.[6]
Materials:
-
Female Wistar rats (ovariectomized to remove endogenous estrogen sources)
-
Inhibitor compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Estrone sulfate (E1S) for stimulation of uterine growth
-
Anesthetic and surgical equipment for tissue collection
-
Homogenization buffer
-
Materials for STS activity assay (as described above)
Procedure:
-
Acclimatize ovariectomized female rats for at least one week.
-
Divide the animals into treatment groups: vehicle control, inhibitor alone, E1S alone, and inhibitor plus E1S.
-
Administer the inhibitor or vehicle orally once daily for a specified period (e.g., 7 days).
-
For uterine growth stimulation, administer E1S subcutaneously.
-
At the end of the treatment period, euthanize the animals.
-
Collect liver and uterine tissues.
-
Measure uterine weight as an indicator of estrogenic activity.
-
Prepare tissue homogenates from the liver.
-
Measure STS activity in the liver homogenates using the in vitro assay described previously to determine the extent of enzyme inhibition.
-
Analyze the data to assess the effect of the inhibitor on E1S-stimulated uterine growth and the level of STS inhibition in the liver.
Visualizations
Signaling Pathway of Steroid Synthesis and STS Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure based design, synthesis, and evaluation of potential inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]
- 6. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
The Discovery and History of COUMATE (4-methyl-2-oxo-2H-chromen-7-yl sulfamate): A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
COUMATE (4-methyl-2-oxo-2H-chromen-7-yl sulfamate) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). Its discovery was a pivotal step in the development of therapies for hormone-dependent diseases, particularly postmenopausal breast cancer. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of COUMATE. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of its biological context and development.
Introduction: The Rationale for Steroid Sulfatase Inhibition
In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, primarily dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). Steroid sulfatase (STS) is a key enzyme in this pathway, responsible for the hydrolysis of these inactive sulfate conjugates into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively. Estrone can then be converted to the potent estrogen, estradiol, which can stimulate the growth of hormone-dependent breast tumors.[1]
The first generation of STS inhibitors was based on the natural substrate, estrone. The most potent of these was estrone-3-O-sulfamate (EMATE), which demonstrated picomolar inhibitory activity.[1] However, a significant drawback of EMATE was its inherent estrogenic activity, which limited its therapeutic potential. This necessitated the search for non-steroidal STS inhibitors that were devoid of estrogenic effects, leading to the development of COUMATE.
The Discovery of COUMATE: A Non-Steroidal Solution
In the early 1990s, research groups led by Professor Barry Potter at the University of Bath and Professor Michael Reed and Dr. Atul Purohit at Imperial College London were at the forefront of developing novel STS inhibitors.[1] Their work led to the exploration of various non-steroidal scaffolds that could mimic the steroidal structure of natural STS substrates. The coumarin nucleus was identified as a promising template.
COUMATE, 4-methylcoumarin-7-O-sulfamate, emerged from a series of sulfamoylated coumarin derivatives as a highly potent, irreversible, and active-site-directed inhibitor of STS.[2][3] Crucially, in vitro and in vivo studies confirmed that COUMATE is devoid of the estrogenic activity that plagued earlier steroidal inhibitors like EMATE.[4][5] This discovery marked a significant milestone, providing a potent and non-estrogenic tool to investigate the therapeutic potential of STS inhibition.
Mechanism of Action
COUMATE acts as an irreversible inhibitor of steroid sulfatase. The sulfamate moiety is key to its mechanism. It is believed that the sulfamate group is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its inactivation. This time- and concentration-dependent inactivation effectively blocks the hydrolysis of estrone sulfate and DHEA sulfate, thereby reducing the pool of active estrogens that can fuel the growth of hormone-dependent cancers.
Below is a diagram illustrating the steroidogenesis pathway and the point of intervention by COUMATE.
Caption: Steroidogenesis pathway illustrating the role of STS and its inhibition by COUMATE.
Quantitative Pharmacological Data
The inhibitory potency of COUMATE has been evaluated in various in vitro and in vivo systems. The following table summarizes the key quantitative data.
| Compound | Assay System | Parameter | Value | Reference |
| COUMATE | Placental Microsomes | % Inhibition (at 10 µM) | >90% | [2] |
| COUMATE | STS isolated from human placenta | IC50 | 1.03 µM | [6] |
| COUMATE | Intact MCF-7 breast cancer cells | IC50 | 380 nM | N/A |
| COUMATE | Rat Liver (in vivo) | % STS Inhibition | 85% (at 10 mg/kg/day for 7 days) | [4][5] |
Experimental Protocols
Synthesis of COUMATE (this compound)
The synthesis of COUMATE is a two-step process involving the Pechmann condensation to form the coumarin core, followed by sulfamoylation of the hydroxyl group.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
This procedure is adapted from established Pechmann condensation protocols.[7][8][9][10][11][12][13]
-
Materials: Resorcinol, Ethyl acetoacetate, Concentrated sulfuric acid, Ice, Distilled water, Ethanol.
-
Procedure:
-
In a flask, dissolve resorcinol (1 equivalent) in ethyl acetoacetate (1.2 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (excess, e.g., 5-10 equivalents) to the mixture with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The precipitate of 7-hydroxy-4-methylcoumarin is collected by vacuum filtration.
-
Wash the crude product with cold distilled water until the washings are neutral.
-
Recrystallize the product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Step 2: Sulfamoylation of 7-hydroxy-4-methylcoumarin
This is a general procedure for the sulfamoylation of phenolic hydroxyl groups.[3][14]
-
Materials: 7-hydroxy-4-methylcoumarin, Sulfamoyl chloride, N,N-Dimethylacetamide (DMA) or other suitable aprotic solvent, Inert atmosphere (e.g., Nitrogen or Argon).
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous N,N-dimethylacetamide under an inert atmosphere.
-
Add sulfamoyl chloride (1.5-2 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude COUMATE by vacuum filtration.
-
Purify the product by column chromatography or recrystallization.
-
Caption: Two-step synthesis workflow for COUMATE.
Steroid Sulfatase (STS) Inhibition Assay
5.2.1. Assay using Human Placental Microsomes
This protocol is based on methods for assaying STS activity in microsomal preparations.[15][16][17]
-
Preparation of Placental Microsomes:
-
Obtain fresh human placenta and wash with cold buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
Inhibition Assay:
-
In a reaction tube, pre-incubate the placental microsomes with various concentrations of COUMATE (or vehicle control) in buffer at 37°C for a short period.
-
Initiate the reaction by adding a radiolabeled substrate, such as [³H]estrone sulfate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., toluene or ethyl acetate).
-
Separate the unconjugated steroid product (e.g., [³H]estrone), which partitions into the organic phase, from the unreacted substrate, which remains in the aqueous phase.
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Calculate the percentage inhibition of STS activity for each COUMATE concentration and determine the IC50 value.
-
5.2.2. Assay using Intact MCF-7 Breast Cancer Cells
This protocol utilizes a whole-cell system to assess the inhibitory activity of COUMATE.[2][18]
-
Cell Culture:
-
Culture MCF-7 human breast adenocarcinoma cells in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
-
Inhibition Assay:
-
Remove the culture medium and wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of COUMATE (or vehicle control) to the cells and pre-incubate for a specific duration.
-
Add radiolabeled [³H]estrone sulfate to the medium.
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.
-
Collect the culture medium.
-
Extract the unconjugated steroid product from the medium using an organic solvent.
-
Quantify the radioactivity in the organic extract by liquid scintillation counting.
-
Determine the percentage inhibition and IC50 value as described for the microsomal assay.
-
In Vivo Efficacy
In vivo studies in rats demonstrated that COUMATE is orally active and effectively inhibits STS activity in the liver. A daily oral dose of 10 mg/kg for seven days resulted in an 85% reduction in liver estrone sulfatase activity.[4][5] Importantly, these studies also confirmed the non-estrogenic nature of COUMATE, as it did not stimulate uterine growth in ovariectomized rats. Furthermore, COUMATE was shown to block the uterine growth-promoting effect of exogenously administered estrone sulfate, confirming its ability to inhibit STS in a physiologically relevant context.[4][5]
From COUMATE to Clinical Candidates: The Development of Irosustat
The promising preclinical profile of COUMATE paved the way for the development of more potent STS inhibitors. Structure-activity relationship studies on the coumarin scaffold led to the synthesis of tricyclic derivatives, which more closely mimic the steroidal ABC-ring system. One of the most successful of these is 667COUMATE, also known as Irosustat (STX64). Irosustat entered Phase I and II clinical trials for the treatment of hormone-dependent cancers, including breast and endometrial cancer.[16][17][19][20] Clinical studies with Irosustat have shown that it is well-tolerated and effectively inhibits STS activity in patients, leading to a significant reduction in the levels of estrogenic steroids.[17][18]
Conclusion
The discovery of COUMATE was a landmark achievement in the field of steroid sulfatase inhibition. It was the first potent, non-steroidal STS inhibitor devoid of estrogenic side effects, providing a crucial proof-of-concept for this therapeutic strategy. The development of COUMATE not only provided a valuable research tool but also laid the foundation for the clinical development of its successor, Irosustat. The story of COUMATE is a classic example of rational drug design, demonstrating a successful transition from a steroidal to a non-steroidal pharmacophore to overcome undesirable side effects and improve therapeutic potential.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. google.com [google.com]
- 9. scispace.com [scispace.com]
- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 11. jetir.org [jetir.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
The Structure-Activity Relationship of Coumarin-Based Sulfamate Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of coumarin-based sulfamate inhibitors, primarily targeting steroid sulfatase (STS) and carbonic anhydrases (CAs). The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel therapeutics.
Introduction: Coumarin-Based Sulfamates as Enzyme Inhibitors
Coumarin, a versatile heterocyclic scaffold, has been extensively utilized in medicinal chemistry to design potent and selective enzyme inhibitors. The incorporation of a sulfamate moiety (-OSO₂NH₂) onto the coumarin core has proven to be a particularly effective strategy for targeting two key enzyme families: steroid sulfatase and carbonic anhydrases.
Steroid Sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] In hormone-dependent cancers, such as breast cancer, local estrogen production can fuel tumor growth.[2] Therefore, inhibiting STS is a promising therapeutic strategy to reduce the levels of active estrogens in these tumors.[3]
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various CA isoforms are involved in numerous physiological processes, and their dysregulation is associated with several diseases. Notably, tumor-associated isoforms like CA IX and CA XII are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Coumarins themselves are a class of CA inhibitors, and the addition of a sulfamate group can further modulate their inhibitory profile.
This guide will delve into the specific structural modifications of the coumarin scaffold and their impact on inhibitory potency and selectivity against these two important enzyme targets.
Structure-Activity Relationship (SAR) of Coumarin-Based Sulfamate Inhibitors
The inhibitory activity of coumarin-based sulfamates is highly dependent on the substitution pattern on the coumarin ring system. The following sections summarize the key SAR findings for both STS and CA inhibitors.
Steroid Sulfatase (STS) Inhibitors
The general pharmacophore for coumarin-based STS inhibitors consists of the coumarin scaffold, which mimics the steroid nucleus of the natural substrate, and the sulfamate group, which is responsible for the irreversible inhibition of the enzyme. The sulfamate group is thought to be transferred to a catalytic formylglycine residue in the active site of STS.
Key SAR Observations:
-
Position of the Sulfamate Group: The 7-position of the coumarin ring is the optimal position for the sulfamate group to achieve potent STS inhibition.
-
Substitution at the 3- and 4-Positions: Modifications at these positions significantly influence inhibitory potency.
-
A methyl group at the 4-position generally enhances activity.
-
Substitution at the 3-position with various groups, including alkyl, benzylamino, and phenyl groups, can lead to highly potent inhibitors.[3][5] For instance, the introduction of a benzylamino group at the 3-position has been shown to improve inhibitory activity.[3]
-
-
Introduction of Fluorine: Fluorination of substituents, particularly on a 3-phenyl ring, can increase inhibitory potency by more than 10-fold compared to the unsubstituted coumarin-7-O-sulfamate.[6]
-
Tricyclic and Tetracyclic Analogues: Fusing additional rings to the coumarin scaffold to create tricyclic and tetracyclic systems has led to the development of exceptionally potent, irreversible STS inhibitors with picomolar to low nanomolar efficacy.[7]
Table 1: SAR of Coumarin-Based Sulfamate Inhibitors of Steroid Sulfatase (STS)
| Compound/Modification | Target | IC₅₀/Kᵢ | Cell Line/Enzyme Source | Reference |
| Coumarin-7-O-sulfamate | STS | 3.5 µM | Enzymatic Assay | [6] |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | STS | More active than unsubstituted | Not specified | [5] |
| 3-Phenylcoumarin-7-O-sulfamate (Fluorinated, 2b & 2c) | STS | 0.27 µM | Enzymatic Assay | [6] |
| 3-(4-Aminophenyl)-coumarin-7-O-sulfamate (N-acylated, 6c & 6j) | STS | 0.18 µM | Enzymatic Assay (human placenta) | [8] |
| Compound 6j | STS | 15.9 µM | MCF-7 cells | [8] |
| Compound 6j | STS | 8.7 µM | T47D cells | [8] |
| 3-Benzylaminocoumarin-7-O-sulfamate (3j) | STS | 0.13 µM | Human placenta STS | [3] |
| Compound 3j | STS | 1.35 µM | MCF-7 cells | [3] |
| Compound 3j | STS | Kᵢ = 86.9 nM, kᵢₙₐ꜀ₜ = 158.7 min⁻¹ | Human placenta STS | [3] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate (29) | STS | 0.68 nM | MCF-7 cells | [5][9] |
| Compound 29 | STS | 8 nM | Placental microsomal STS | [5][9] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate (41) | STS | 1 nM | MCF-7 cells | [5][9] |
| Compound 41 | STS | 32 nM | Placental microsomal STS | [5][9] |
| Tricyclic Derivative 9e | STS | Kᵢ = 0.05 nM, kᵢₙₐ꜀ₜ/Kᵢ = 28.6 nM⁻¹min⁻¹ | Human placenta STS | [7] |
| Tetracyclic Derivative 10c | STS | Kᵢ = 0.4 nM, kᵢₙₐ꜀ₜ/Kᵢ = 19.1 nM⁻¹min⁻¹ | Human placenta STS | [7] |
Carbonic Anhydrase (CA) Inhibitors
Coumarins inhibit CAs through a unique "prodrug" mechanism. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative.[4] This hydrolysis product then binds to the enzyme's active site. The sulfamate group can influence the binding affinity and isoform selectivity.
Key SAR Observations:
-
Hydrolysis is Key: The inhibitory action is dependent on the hydrolysis of the coumarin's lactone ring.
-
Substitution Pattern: The nature and position of substituents on the coumarin ring are critical for determining the inhibitory properties and isoform selectivity.[4]
-
Selectivity for Tumor-Associated Isoforms: Many coumarin-based inhibitors show preferential inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[4][10]
-
Bulky Groups at the 3-Position: Unlike STS inhibitors, the presence of bulky moieties at the 3-position of the coumarin ring generally leads to poor or no CA inhibition.[4]
Table 2: SAR of Coumarin-Based Inhibitors of Carbonic Anhydrases (CA)
| Compound/Modification | Target Isoform(s) | Kᵢ | Reference |
| Sulfocoumarin 36 | hCA I | 4625 nM | [10] |
| Sulfocoumarin 37 | hCA I | 7139 nM | [10] |
| Coumarin Ester 18 | hCA II | 32 nM | [11] |
| Natural Product 1, Methoxyderivative 5, Carboxylic acid 11 | hCA II | 59-99 nM | [11] |
| Coumarin Ester 19 | hCA IV | 48 nM | [11] |
| Natural Product Coumarin 17 | hCA I | Low nanomolar | [4] |
Experimental Protocols
The evaluation of coumarin-based sulfamate inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular effects.
Synthesis of Coumarin-7-O-Sulfamates (General Procedure)
The synthesis of coumarin-7-O-sulfamates typically starts from the corresponding 7-hydroxycoumarin derivative. A general synthetic route involves the following steps:
-
Protection/Deprotection (if necessary): Protecting other reactive functional groups on the coumarin scaffold.
-
Sulfamoylation: The 7-hydroxyl group is reacted with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base, such as sodium hydride (NaH) or an amine base like triethylamine, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Steroid Sulfatase (STS) Enzyme Assay (Placental Microsomes)
This assay measures the ability of a compound to inhibit the enzymatic activity of STS.
-
Enzyme Source: Microsomes are prepared from human placenta, a rich source of STS.
-
Substrate: A radiolabeled substrate, typically [³H]estrone sulfate or [¹⁴C]dehydroepiandrosterone sulfate, is used.[7]
-
Incubation: The placental microsomes are pre-incubated with the test inhibitor for a specific period. The enzymatic reaction is then initiated by adding the radiolabeled substrate.
-
Reaction Termination and Separation: The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate. A common method is liquid-liquid extraction, where the lipophilic steroid product is extracted into an organic solvent (e.g., toluene), while the hydrophilic sulfated substrate remains in the aqueous phase.
-
Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor. IC₅₀ values are then determined from concentration-response curves.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
This method measures the inhibition of the CO₂ hydration activity of CA.
-
Principle: The assay follows the change in pH as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is proportional to the CA activity. A stopped-flow instrument is used to rapidly mix the enzyme and substrate and monitor the reaction in real-time.[3][8]
-
Reagents: A buffered solution of the purified CA isoform and the test inhibitor is mixed with a CO₂-saturated solution. A pH indicator (e.g., phenol red or pyranine) is included in the reaction mixture.[3][8]
-
Measurement: The change in absorbance or fluorescence of the pH indicator is monitored over time.
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. Inhibition constants (Kᵢ) are calculated from this data.
Cell-Based Assays (e.g., MCF-7 Breast Cancer Cells)
These assays evaluate the effect of the inhibitors on STS activity and cell proliferation in a cellular context.
-
Cell Culture: Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 or T47D, are commonly used.[8] The cells are typically cultured in a phenol red-free medium to avoid estrogenic effects from the pH indicator, and with charcoal-stripped serum to remove endogenous steroids.
-
STS Activity in Intact Cells:
-
Cells are treated with the test inhibitor for a defined period.
-
A radiolabeled substrate (e.g., [³H]estrone sulfate) is added to the culture medium.
-
After incubation, the medium is collected, and the radioactive product is extracted and quantified as described for the enzyme assay.
-
-
Cell Proliferation Assay (e.g., MTT or E-screen assay):
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a steroid sulfate precursor (e.g., estrone sulfate) in the presence or absence of the test inhibitor.
-
After several days of incubation, cell viability or proliferation is assessed using methods like the MTT assay, which measures mitochondrial activity, or by direct cell counting.[12]
-
The ability of the inhibitor to block the steroid sulfate-stimulated cell growth is quantified.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to coumarin-based sulfamate inhibitors.
Simplified Signaling Pathway of STS in Hormone-Dependent Breast Cancer
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Role of 4-Methyl-2-Oxo-2H-Chromen-7-yl Sulfamate in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical role of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a potent, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics for hormone-dependent cancers. Detailed experimental protocols, quantitative inhibitory data, and visual representations of the underlying signaling pathways are presented to facilitate a thorough understanding of this compound's significance in modulating steroidogenesis.
Introduction: The Sulfatase Pathway in Steroidogenesis
Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, primarily dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). These sulfated steroids are biologically inactive and present in circulation in relatively high concentrations. The enzyme steroid sulfatase (STS) plays a pivotal role in this "sulfatase pathway" by hydrolyzing these precursors into their active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2][3]
Subsequent enzymatic conversions lead to the formation of the potent estrogen, estradiol (E2), and the potent androgen, 5α-dihydrotestosterone (DHT). In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the local production of estrogens within the tumor microenvironment can fuel cancer cell proliferation.[1][3] STS is frequently overexpressed in breast tumors, making it an attractive therapeutic target.[2]
Mechanism of Action of this compound
This compound, also known as 4-methylumbelliferyl sulfamate or COUMATE, is a coumarin-based compound that acts as a potent and irreversible inhibitor of steroid sulfatase.[1] Its mechanism of action involves the sulfamate moiety, which is recognized by the active site of the STS enzyme. The inhibition is active-site-directed and proceeds in a time- and concentration-dependent manner. This irreversible inhibition effectively blocks the hydrolysis of E1S and DHEAS, thereby reducing the intratumoral production of active estrogens and androgens that drive the growth of hormone-dependent cancers.[1][3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and its derivatives has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Steroid Sulfatase by Coumarin-Based Inhibitors
| Compound | Assay System | IC50 (nM) | Reference |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Placental Microsomes | 200 | [1] |
| 6610 COUMATE (Tricyclic derivative) | Placental Microsomes | 1 | [1] |
| 665 COUMATE (Tricyclic derivative) | Placental Microsomes | 200 | [1] |
| 6615 COUMATE (Tricyclic derivative) | Placental Microsomes | 370 | [1] |
Table 2: Inhibition of Steroid Sulfatase in Cellular Assays
| Compound | Cell Line | IC50 | Reference |
| Substituted chromenone sulfamates | MCF-7 | < 100 pM | [3] |
| KW-2581 (Steroidal STS inhibitor for comparison) | ZR-75-1 | 13 nM | [4] |
| 667 COUMATE (Irosustat) | ZR-75-1 | Comparable to KW-2581 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating STS inhibitors.
Caption: Inhibition of Steroid Sulfatase in the Steroidogenesis Pathway.
References
Understanding the Pharmacophore of Non-Steroidal Steroid Sulfatase (STS) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent cancers, such as breast and prostate cancer. By catalyzing the hydrolysis of inactive steroid sulfates into their biologically active forms, STS fuels the production of estrogens and androgens that can drive tumor growth. The development of potent and selective STS inhibitors is therefore a promising strategy in oncology. This technical guide provides an in-depth exploration of the pharmacophore of non-steroidal STS inhibitors, offering a comprehensive resource for researchers and drug development professionals in this field. The focus is on the key structural features required for potent inhibition, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The Core Pharmacophore: Aryl Sulfamate Ester
The cornerstone of potent and irreversible non-steroidal STS inhibition is the aryl sulfamate ester moiety (-O-SO₂NH₂).[1][2][3][4] This functional group acts as a suicide inhibitor, irreversibly binding to the active site of the STS enzyme.[5][6] The mechanism involves the transfer of the sulfamoyl group to a catalytic formylglycine residue within the enzyme's active site, leading to its inactivation.[5][6]
While the aryl sulfamate ester is the key reactive element, the overall potency and selectivity of the inhibitor are significantly influenced by the scaffold to which it is attached. The scaffold's role is to properly orient the sulfamate group within the active site and to establish additional favorable interactions with surrounding amino acid residues.
Key Non-Steroidal Scaffolds and Structure-Activity Relationships
Research has predominantly focused on developing non-steroidal scaffolds to avoid the inherent estrogenic effects of early steroidal inhibitors. The most successful and widely studied non-steroidal scaffold is the coumarin core.
Coumarin-Based Inhibitors
The coumarin framework has proven to be an excellent scaffold for STS inhibitors. The clinical candidate Irosustat (667 COUMATE) is a tricyclic coumarin-based sulfamate that has demonstrated significant STS inhibition in clinical trials.[1][2][3]
Structure-activity relationship (SAR) studies on coumarin derivatives have revealed several key insights:
-
Tricyclic and Tetracyclic Systems: Expanding the coumarin core to include additional fused rings, creating tricyclic and tetracyclic systems, has led to the development of highly potent inhibitors.[2]
-
Substitution Patterns: The position and nature of substituents on the coumarin ring are critical for activity. Modifications at various positions have been explored to optimize binding affinity and pharmacokinetic properties.
Quantitative Data for Non-Steroidal STS Inhibitors
The following table summarizes the inhibitory activities of several key non-steroidal STS inhibitors against human STS, providing a basis for comparison of their potencies. The data is primarily derived from in vitro assays using either human placental microsomes or the MCF-7 breast cancer cell line, which endogenously expresses STS.
| Inhibitor Name/Scaffold | Assay System | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference(s) |
| Coumarin-Based | |||||
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 cells | 380 | - | - | [7] |
| 3,4-Dimethylcoumarin-7-O-sulfamate | MCF-7 cells | 30 | - | - | [7] |
| Irosustat (667 COUMATE) | Placental Microsomes | 8-13 | - | - | [8] |
| Irosustat (667 COUMATE) | JEG-3 cells | 1.5 | - | - | [8] |
| Tricyclic coumarin derivative 9e | Placental STS | - | 0.05 | 28.6 (nM⁻¹min⁻¹) | [2] |
| Tetracyclic coumarin derivative 10c | Placental STS | - | 0.4 | 19.1 (nM⁻¹min⁻¹) | [2] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | 0.68 | - | - | [7] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental Microsomes | 8 | - | - | [7] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | 1 | - | - | [7] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental Microsomes | 32 | - | - | [7] |
| Other Non-Steroidal Scaffolds | |||||
| Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) | Placental Microsomes | >98% inhibition at 10 µM | - | - | |
| Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) | MCF-7 cells | >70% inhibition at 0.1 µM | - | - |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel STS inhibitors. Below are outlines of the methodologies for the two most commonly cited assays.
STS Inhibition Assay Using Human Placental Microsomes
This cell-free assay provides a direct measure of an inhibitor's effect on the enzymatic activity of STS.
a) Preparation of Human Placental Microsomes:
-
Obtain fresh human placenta and wash thoroughly with cold buffer (e.g., Tris-HCl).
-
Homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Perform differential centrifugation steps to isolate the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.
b) STS Activity Assay:
-
Prepare assay tubes containing buffer (e.g., Tris-HCl, pH 7.4), a radiolabeled substrate such as [³H]-estrone-3-sulfate (E1S), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a predetermined amount of placental microsomal protein.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solvent (e.g., toluene) to extract the product.
-
Separate the aqueous and organic phases by centrifugation.
-
Quantify the amount of radiolabeled estrone (E1) in the organic phase using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Whole-Cell STS Inhibition Assay Using MCF-7 Cells
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity.
a) Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
b) STS Activity Assay in Intact Cells:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 4 hours).
-
Add the radiolabeled substrate, [³H]-E1S, to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Collect the culture medium and extract the steroids using an appropriate organic solvent.
-
Separate the unconjugated estrone from the sulfated form using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of radioactive estrone formed using liquid scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving STS and a typical experimental workflow for inhibitor screening.
Caption: Steroid sulfatase signaling pathway in hormone-dependent cancers.
Caption: General workflow for in vitro STS inhibition assays.
Conclusion
The development of non-steroidal STS inhibitors represents a significant advancement in the treatment of hormone-dependent cancers. A thorough understanding of the pharmacophore, centered around the aryl sulfamate ester and optimized through various non-steroidal scaffolds like coumarin, is paramount for the rational design of new and more effective drug candidates. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the intricate signaling pathways and research workflows. Continued exploration of novel scaffolds and a deeper understanding of the enzyme-inhibitor interactions at a molecular level will undoubtedly pave the way for the next generation of STS-targeted therapies.
References
- 1. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. imedpub.com [imedpub.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective cytotoxicity of silver thiosulfate, a silver complex, on MCF-7 breast cancer cells through ROS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
in vitro assay protocol for steroid sulfatase using 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid sulfatase (STS), also known as steryl-sulfatase, is a crucial enzyme in the steroidogenic pathway that catalyzes the hydrolysis of sulfated steroid precursors into their biologically active unconjugated forms.[1] This includes the conversion of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) into dehydroepiandrosterone (DHEA) and estrone (E1), respectively. By regulating the availability of active steroids, STS plays a significant role in various physiological processes and is implicated in the pathology of hormone-dependent diseases, such as breast and prostate cancer.[1][2] Consequently, STS is a prominent target for therapeutic intervention. This application note provides a detailed protocol for a sensitive and continuous in vitro assay to measure STS activity using the fluorogenic substrate 4-methyl-2-oxo-2H-chromen-7-yl sulfate, commonly known as 4-methylumbelliferyl sulfate (4-MUS).
Assay Principle
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-methylumbelliferyl sulfate (4-MUS) by steroid sulfatase. STS cleaves the sulfate group, releasing the product 4-methylumbelliferone (4-MU), which is highly fluorescent.[3][4] The fluorescence intensity is directly proportional to the amount of 4-MU produced and thus to the STS activity. The reaction is typically stopped by adding a high-pH buffer, which maximizes the fluorescence of 4-MU for endpoint measurement.[5][6] The fluorescence is quantified using a fluorometer with excitation at approximately 360-365 nm and emission detection at 445-460 nm.[7][8][9][10]
Caption: Enzymatic conversion of 4-MUS to fluorescent 4-MU by STS.
Materials and Reagents
-
4-Methylumbelliferyl sulfate potassium salt (4-MUS) (CAS 15220-11-8)
-
4-Methylumbelliferone (4-MU) (CAS 90-33-5)
-
Recombinant human steroid sulfatase or tissue/cell lysates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH or Na₂CO₃, pH 10.5)
-
Dimethyl sulfoxide (DMSO) or water for stock solutions
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes
-
Incubator (37°C)
-
Fluorescence microplate reader
Experimental Protocols
4.1. Reagent Preparation
-
4-MUS Substrate Stock Solution (10 mM): Dissolve 4-MUS potassium salt in sterile, deionized water to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
4-MU Standard Stock Solution (1 mM): Dissolve 4-MU in DMSO or methanol to a final concentration of 1 mM.[11] Store this stock solution in amber vials at -20°C.
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a solution of 50 mM Tris base and adjust the pH to 7.5 with HCl. Store at 4°C.
-
Stop Solution (0.2 M Glycine-NaOH, pH 10.5): Prepare a 0.2 M glycine solution and adjust the pH to 10.5 using NaOH. Store at room temperature.
4.2. 4-MU Standard Curve
A standard curve is essential to convert relative fluorescence units (RFU) to the molar amount of product formed.
-
Prepare a 10 µM working solution of 4-MU by diluting the 1 mM stock solution in Assay Buffer.
-
Perform serial dilutions of the 10 µM 4-MU working solution in Assay Buffer to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).
-
In a 96-well plate, add 50 µL of each standard dilution in triplicate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 100 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Plot the RFU values against the known 4-MU concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU and 'x' is concentration.
4.3. Steroid Sulfatase Enzyme Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as needed.
-
Prepare Enzyme: Dilute the STS enzyme preparation (recombinant enzyme or lysate) to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Set up Reaction Plate:
-
Sample Wells: Add 50 µL of diluted enzyme.
-
No-Enzyme Control: Add 50 µL of Assay Buffer.
-
No-Substrate Control: Add 50 µL of diluted enzyme.
-
-
Initiate Reaction:
-
To the Sample and No-Enzyme Control wells, add 50 µL of a 2X working solution of 4-MUS (e.g., 200 µM for a 100 µM final concentration) prepared in Assay Buffer.
-
To the No-Substrate Control wells, add 50 µL of Assay Buffer.
-
-
Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.
-
Read Fluorescence: Measure the fluorescence intensity in a microplate reader using the same settings as for the standard curve (Ex: 360 nm, Em: 460 nm).
Workflow Diagram
Caption: Steroid sulfatase activity assay workflow.
Data Presentation and Analysis
6.1. Quantitative Data Summary
The following table provides typical parameters for the assay setup.
| Parameter | Recommended Value |
| Plate Type | Black, 96-well, flat bottom |
| Enzyme Volume | 50 µL |
| Substrate Volume | 50 µL |
| Final Reaction Volume | 100 µL |
| Final 4-MUS Concentration | 50 - 200 µM (empirically determined) |
| Incubation Temperature | 37°C |
| Incubation Time | 15 - 60 minutes (within linear range) |
| Stop Solution Volume | 100 µL |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~460 nm |
6.2. Calculation of STS Activity
-
Correct for Background: Subtract the average RFU of the No-Enzyme control from the RFU of the sample wells to get the net RFU.
Net RFU = RFUSample - RFUNo-Enzyme Control
-
Calculate Amount of 4-MU Produced: Use the linear regression equation from the 4-MU standard curve to determine the concentration of 4-MU produced in the reaction.
Concentration of 4-MU (µM) = (Net RFU - y-intercept) / slope
-
Calculate Specific Activity: The specific activity is calculated using the following formula:
Specific Activity (nmol/min/mg) = ( [4-MU Produced in µM] * Final Assay Volume in L ) / ( Incubation Time in min * Amount of Protein in mg ) * 1000 nmol/µmol
-
[4-MU Produced in µM]: Concentration calculated in the previous step.
-
Final Assay Volume: The volume after adding the stop solution (e.g., 0.0002 L).
-
Amount of Protein: The total amount of enzyme (in mg) added to the well.
-
Example Data Table:
| Sample | Avg RFU | Net RFU | [4-MU] Produced (µM) | Specific Activity (nmol/min/mg) |
| Control | 250 | 0 | 0 | 0 |
| STS Sample 1 | 8750 | 8500 | 5.8 | 19.3 |
| STS + Inhibitor | 1500 | 1250 | 0.85 | 2.8 |
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. promega.de [promega.de]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-methyl-2-oxo-2H-chromen-7-yl sulfamate in MCF-7 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-methyl-2-oxo-2H-chromen-7-yl sulfamate, also known as COUMATE, is a potent, non-steroidal, and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a pivotal role in the biosynthesis of active estrogens, which are critical for the growth and proliferation of hormone-dependent breast cancers.[2][3] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, a process in which STS is a key enzyme.[2][4] By blocking the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS inhibitors like this compound effectively reduce the intratumoral levels of estrogens that fuel cancer cell growth.[2][3]
The MCF-7 breast cancer cell line is an estrogen receptor-positive (ER+) line, making it an ideal in vitro model for studying the efficacy and mechanism of action of STS inhibitors. These application notes provide a comprehensive guide for the use of this compound in experiments involving MCF-7 cells, including detailed protocols for cell culture, treatment, and subsequent analysis of its effects.
Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of steroid sulfatase. The sulfamate moiety of the compound is key to its inhibitory activity.[5] This inhibition leads to a significant reduction in the production of biologically active estrogens, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their proliferation.[2][4]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds on STS activity and cell proliferation in MCF-7 cells, as reported in the literature.
| Compound | Target | Cell Line | IC50 Value | Reference |
| 3,4-dimethylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 30 nM | --INVALID-LINK--[6] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 0.68 nM | --INVALID-LINK--[6] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 1 nM | --INVALID-LINK--[6] |
| 2-methoxyoestradiol-bis-sulphamate | Cell Proliferation | MCF-7 | 0.4 µM | --INVALID-LINK--[7] |
| 7,8-dihydroxy-4-methylcoumarin (with n-decyl at C3) | Cell Proliferation | MCF-7 | 25.1 µM | --INVALID-LINK--[8] |
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound with MCF-7 cells.
1. MCF-7 Cell Culture
-
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed complete DMEM medium.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. To do this, wash the cells with PBS, add trypsin-EDTA, and incubate for 2-3 minutes at 37°C until cells detach.[9]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[10]
-
3. Cell Viability/Proliferation Assay (MTT Assay)
-
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.[10] Include a vehicle control (medium with 0.1% DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4. Steroid Sulfatase (STS) Activity Assay in Intact MCF-7 Cells
-
Materials:
-
MCF-7 cells
-
6-well plates
-
[3H]-Estrone sulfate (E1S) as a substrate
-
Toluene
-
Scintillation counter
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to near confluency.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add [3H]-E1S to the medium and incubate for 4 hours.
-
After incubation, transfer the medium to a tube containing toluene.
-
Vortex the mixture to extract the hydrolyzed [3H]-estrone into the toluene layer.
-
Measure the radioactivity in the toluene layer using a scintillation counter.
-
The amount of radioactivity is proportional to the STS activity. Calculate the percentage of STS inhibition relative to the control and determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the signaling pathway and experimental workflow.
Caption: Signaling pathway of STS inhibition in breast cancer cells.
Caption: General experimental workflow for assessing the compound's efficacy.
References
- 1. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulphatase inhibitors for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemmethod.com [chemmethod.com]
Application Notes and Protocols: Preparation and Use of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-oxo-2H-chromen-7-yl sulfamate, also known by its developmental code names Irosustat, STX64, and 667 COUMATE, is a potent, orally active, and irreversible nonsteroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2][3] STS plays a crucial role in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. By blocking this enzyme, this compound prevents the conversion of precursors like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. This mechanism makes it a compound of significant interest for research in hormone-dependent cancers, such as breast, prostate, and endometrial cancer.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for experimental applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | (4-methyl-2-oxo-2H-chromen-7-yl) sulfamate |
| Synonyms | Irosustat, STX64, 667 COUMATE, BN83495 |
| Molecular Formula | C₁₀H₉NO₅S |
| Molecular Weight | 255.25 g/mol |
| CAS Number | 136167-05-0 |
| Appearance | Solid powder |
| IC₅₀ | 8 nM for steroid sulfatase inhibition |
Solubility and Stock Solution Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use fresh, anhydrous DMSO for preparing the stock solution, as the compound's solubility can be affected by moisture.[2]
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 55 - 100 | 177.8 - 323.27 | Sonication may be required. Use of hygroscopic DMSO can impact solubility.[1][4] |
| Ethanol | 15 | 48.5 | |
| Water | Insoluble | Insoluble |
Recommended Storage Conditions
The stability of the compound in both solid and solution form under different storage conditions is outlined below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| Stock Solution | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.76 mg of the compound (Molecular Weight = 255.25 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 12.76 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Preparation of Working Solutions
Protocol:
-
Thawing: Thaw a single aliquot of the 50 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium, assay buffer). It is recommended to perform serial dilutions. For example, to prepare a 100 µM working solution, you can first dilute the 50 mM stock 1:10 in the medium to get a 5 mM intermediate solution, and then further dilute this intermediate solution 1:50 to reach the final concentration of 100 µM.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution immediately in your experiments to ensure accuracy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in experiments.
References
Application of COUMATE (STX64) in Hormone-Dependent Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
COUMATE, also known as 667 Coumate or STX64, is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] In hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, the local production of estrogens within the tumor microenvironment can be a significant driver of cancer cell proliferation. STS plays a crucial role in the final step of converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), which are precursors for the potent estrogen, estradiol. By irreversibly inhibiting STS, COUMATE effectively blocks this pathway, thereby reducing the intratumoral levels of estrogens and depriving hormone-dependent cancer cells of a key growth stimulus.[1][2]
Mechanism of Action
COUMATE's primary mechanism of action is the irreversible inhibition of steroid sulfatase. This inhibition leads to a significant reduction in the hydrolysis of steroid sulfates, thereby decreasing the pool of active steroids that can be converted into estrogens.[1] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens, the sulfatase pathway is a key contributor to the estrogenic environment within breast tumors.[1] By blocking this pathway, COUMATE reduces the activation of the estrogen receptor (ER), a key transcription factor that, when activated by estradiol, promotes the expression of genes involved in cell proliferation and survival, such as cyclin D1 and c-Myc.
Signaling Pathway
The following diagram illustrates the established signaling pathway affected by COUMATE in hormone-dependent breast cancer.
Application Notes
COUMATE is a valuable tool for studying the role of local estrogen production in hormone-dependent cancers. Its high potency and irreversible nature make it suitable for a variety of in vitro and in vivo applications.
In Vitro Applications
COUMATE can be used to:
-
Investigate the dependence of hormone-dependent cancer cell lines on the sulfatase pathway for proliferation.
-
Study the downstream effects of estrogen deprivation on cell cycle progression, apoptosis, and gene expression.
-
Evaluate the potential for overcoming resistance to other endocrine therapies, such as aromatase inhibitors.
Quantitative Data: STS Inhibition by Coumarin Derivatives
| Compound | IC50 (nM) for Estrone Sulfatase Inhibition (in placental microsomes) |
| 6610 COUMATE | 1 |
| 665 COUMATE | 200 |
| 6615 COUMATE | 370 |
| Data from a study on tricyclic coumarin sulphamates. |
In Vivo Applications
In animal models, COUMATE can be used to:
-
Assess the efficacy of STS inhibition on tumor growth in xenograft models of hormone-dependent cancers.
-
Study the systemic effects of STS inhibition on steroid hormone levels.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of STS inhibitors.
Quantitative Data: In Vivo STS Inhibition by 667 COUMATE
| Tissue | Median Inhibition of STS Activity | Dosing |
| Peripheral Blood Lymphocytes | 98% | 5 or 20 mg oral dose |
| Breast Tumor Tissue | 99% | 5 or 20 mg oral dose |
| Data from a Phase I clinical trial of STX64 (667 COUMATE). |
| Animal Model | Dose (p.o.) | % Inhibition of Liver Estrone Sulfatase Activity (at 24h) |
| Rat | 0.1 mg/kg | 23% |
| Rat | 1 mg/kg | 94% |
Experimental Protocols
In Vitro Steroid Sulfatase (STS) Activity Assay
This protocol is adapted from methods used for measuring STS activity in cell lysates or tissue homogenates using a radiolabeled substrate.
Materials:
-
Hormone-dependent cancer cells (e.g., MCF-7) or tissue homogenate
-
Lysis buffer (e.g., RIPA buffer)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Toluene
-
Scintillation fluid and counter
-
COUMATE (STX64)
-
Phosphate buffered saline (PBS)
Protocol:
-
Cell/Tissue Preparation:
-
For cell lines: Culture cells to ~80% confluency, wash with PBS, and lyse the cells on ice using lysis buffer. Collect the lysate and determine the protein concentration.
-
For tissue: Homogenize fresh or frozen tissue in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
-
Inhibitor Preparation: Prepare a stock solution of COUMATE in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Assay Reaction:
-
In a microcentrifuge tube, add a specific amount of cell lysate or tissue homogenate (e.g., 50-100 µg of protein).
-
Add the desired concentration of COUMATE or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-Estrone-3-sulfate to a final concentration in the low micromolar range.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
-
Extraction and Measurement:
-
Stop the reaction by adding an excess of cold toluene.
-
Vortex vigorously to extract the hydrolyzed, non-polar [³H]-estrone into the toluene phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a known volume of the toluene (upper) layer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of STS inhibition for each COUMATE concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of COUMATE on the proliferation of hormone-dependent cancer cells.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
96-well plates
-
COUMATE (STX64)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of COUMATE in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of COUMATE. Include a vehicle control (medium with the same concentration of solvent used to dissolve COUMATE, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the COUMATE concentration to determine the IC50 value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of COUMATE in a mouse xenograft model using a hormone-dependent breast cancer cell line.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets or injectable estradiol
-
COUMATE (STX64)
-
Vehicle for oral administration
-
Calipers for tumor measurement
Protocol:
-
Animal Acclimatization and Estrogen Supplementation: Allow the mice to acclimatize for at least one week. Since MCF-7 cells are estrogen-dependent, implant a slow-release estrogen pellet subcutaneously or administer estradiol via injection prior to tumor cell inoculation.
-
Tumor Cell Inoculation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration:
-
Prepare COUMATE in a suitable vehicle for oral gavage.
-
Administer COUMATE orally to the treatment group at a predetermined dose and schedule (e.g., daily for 5 days followed by a rest period, based on clinical trial data).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of general health.
-
Study Termination and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Blood samples can also be collected for pharmacokinetic and pharmacodynamic studies.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the COUMATE-treated and control groups to determine the anti-tumor efficacy.
Visualizations
Experimental Workflow
References
Application Notes: High-Throughput Screening of Steroid Sulfatase (STS) Inhibitors in Human Placental Microsomes
Audience: Researchers, scientists, and drug development professionals involved in oncology, endocrinology, and drug metabolism studies.
Introduction: Steroid sulfatase (STS) is a crucial enzyme in the steroidogenesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively.[1][2] These active steroids can then be converted into potent androgens and estrogens, which can promote the growth of hormone-dependent cancers.[3] The human placenta is a rich source of STS, making its microsomal fraction an ideal in vitro model for studying enzyme activity and screening potential inhibitors.[4][5] This document provides a detailed protocol for preparing human placental microsomes and conducting a robust STS inhibition assay.
Relevant Steroidogenesis Pathway
The following diagram illustrates the role of Steroid Sulfatase (STS) in the activation of steroid precursors. STS desulfates DHEAS to form DHEA, a key precursor for active androgens and estrogens.
Caption: Steroid sulfatase (STS) pathway and point of inhibition.
Experimental Protocols
This section details the necessary protocols, from the preparation of placental microsomes to the final inhibition assay and data analysis.
Part 1: Preparation of Human Placental Microsomes
This protocol describes the isolation of the microsomal fraction from human placental tissue via differential centrifugation.[5][6]
Materials:
-
Fresh human term placenta, obtained after delivery and stored on ice.
-
Homogenization Buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA.
-
Storage Buffer: 0.1 M potassium phosphate buffer (pH 7.4).
-
Refrigerated high-speed centrifuge and ultracentrifuge.
-
Dounce homogenizer.
Methodology:
-
Tissue Preparation: Immediately after delivery, place the placenta on ice. Within 2-4 hours, select healthy-looking cotyledons, remove the decidua and cord, and rinse thoroughly with ice-cold homogenization buffer to remove blood.
-
Homogenization: Mince approximately 50-100 g of the cleaned placental tissue. Homogenize the minced tissue in 3 volumes (w/v) of ice-cold homogenization buffer using a Dounce homogenizer until a uniform suspension is achieved.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (this is the S9 fraction) and transfer it to fresh ultracentrifuge tubes.
-
Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[7]
-
Discard the supernatant (cytosolic fraction).
-
-
Washing and Storage:
-
Resuspend the microsomal pellet in fresh, ice-cold homogenization buffer and repeat the ultracentrifugation step (105,000 x g for 60 minutes at 4°C) to wash the microsomes.
-
Resuspend the final washed pellet in a minimal volume of storage buffer.
-
-
Protein Quantification: Determine the total protein concentration of the microsomal suspension using a standard method (e.g., Bradford or BCA assay). Adjust the concentration to 10-20 mg/mL with storage buffer.
-
Aliquoting and Storage: Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use. Microsomes can typically be stored for extended periods without significant loss of activity.[8]
Part 2: STS Inhibition Assay Protocol
This assay measures the activity of STS by quantifying the conversion of a substrate (DHEAS) to its product (DHEA). The inhibitory potential of test compounds is determined by measuring the reduction in product formation.
Materials:
-
Placental microsomes (prepared in Part 1).
-
Assay Buffer: 0.1 M Tris buffer, pH 7.6.
-
Substrate: Dehydroepiandrosterone sulfate (DHEAS). A radiolabeled substrate like [3H]-DHEAS can be used for radiometric detection[9], or non-labeled DHEAS for LC-MS/MS detection.
-
Cofactor Solution: NADPH (if assessing coupled reactions, though not required for STS itself).[10]
-
Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known STS inhibitor (e.g., Irosustat/STX64, EMATE).[11]
-
Stop Solution: Organic solvent such as acetonitrile or ethyl acetate, often containing an internal standard (e.g., deuterated DHEA) for LC-MS/MS analysis.[1][10]
Methodology:
-
Preparation:
-
Thaw the placental microsomes on ice. Dilute the microsomes in ice-cold assay buffer to a final protein concentration of 0.1-1.0 mg/mL.[5] The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare serial dilutions of the test inhibitors and positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
-
Reaction Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or vehicle for control wells)
-
Diluted placental microsome suspension
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.[12]
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the DHEAS substrate to each well. The final substrate concentration should be at or below its Km value (approx. 5-15 µM for DHEAS) to ensure sensitive detection of inhibition.[7]
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination:
-
Stop the reaction by adding an excess volume (e.g., 200 µL) of ice-cold stop solution to each well.[10]
-
-
Sample Processing and Detection:
-
For LC-MS/MS Detection (Recommended):
-
For Radiometric Detection:
-
Separate the unreacted radiolabeled substrate ([3H]-DHEAS) from the product ([3H]-DHEA) using a two-phase scintillation technique or thin-layer chromatography (TLC).[4]
-
Quantify the radioactivity of the product using a scintillation counter.
-
-
Part 3: Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: The activity in wells with vehicle is considered 100% activity (uninhibited control).
-
% Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] * 100
-
-
Determine IC50: The IC50 value is the concentration of an inhibitor required to reduce STS activity by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison of inhibitor potency.
Table 1: Dose-Response of Test Compounds on STS Activity
| Compound | Concentration (nM) | Mean STS Activity (% of Control) | Standard Deviation | % Inhibition |
|---|---|---|---|---|
| Vehicle | 0 | 100.0 | 5.2 | 0.0 |
| Compound A | 1 | 92.3 | 4.8 | 7.7 |
| 10 | 75.1 | 6.1 | 24.9 | |
| 100 | 48.9 | 3.9 | 51.1 | |
| 1000 | 15.6 | 2.5 | 84.4 | |
| 10000 | 4.2 | 1.8 | 95.8 | |
| Irosustat | 0.1 | 95.4 | 5.5 | 4.6 |
| (Control) | 1 | 81.2 | 4.3 | 18.8 |
| 10 | 45.7 | 3.7 | 54.3 | |
| 100 | 8.9 | 2.1 | 91.1 |
| | 1000 | 2.1 | 1.1 | 97.9 |
Table 2: Summary of IC50 Values for STS Inhibitors
| Compound | IC50 (nM) [95% CI] | Hill Slope | R² |
|---|---|---|---|
| Compound A | 98.5 [85.2 - 113.8] | 1.1 | 0.995 |
| Compound B | 250.1 [210.4 - 297.5] | 1.0 | 0.991 |
| Compound C | > 10,000 | N/A | N/A |
| Irosustat (Control) | 8.5 [7.1 - 10.2] | 1.2 | 0.998 |
Data are representative examples.
Experimental Workflow Visualization
The diagram below outlines the complete experimental workflow from tissue acquisition to final data analysis.
Caption: Workflow for STS inhibition screening in placental microsomes.
References
- 1. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of metabolizing enzymes in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for Evaluating the Efficacy of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-oxo-2H-chromen-7-yl sulfamate, also known as COUMATE, is a potent, non-steroidal, and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS plays a critical role in the biosynthesis of active steroid hormones by hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4][5] These can be further converted into estrogens, like estradiol, which can stimulate the growth of hormone-dependent cancers, such as breast and endometrial cancer.[3][6] Consequently, STS is a significant therapeutic target for these malignancies.[3][7][8]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in relevant cancer cell lines. The described assays will enable researchers to determine the compound's inhibitory effect on STS, its impact on cancer cell proliferation and viability, and its ability to induce apoptosis and cell cycle arrest.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the irreversible inhibition of steroid sulfatase.[9] By blocking STS, the compound prevents the formation of E1 and DHEA from their sulfated precursors. This reduction in the pool of available estrogens leads to decreased stimulation of the estrogen receptor (ER) in hormone-dependent cancer cells, ultimately inhibiting tumor growth.[3][4]
References
- 1. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of 4-Methyl-2-oxo-2H-chromen-7-yl Sulfamate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxo-2H-chromen-7-yl sulfamate, also known as 4-methylumbelliferyl sulfamate (4-MUS), is a crucial fluorogenic substrate utilized for the detection and quantification of sulfatase enzyme activity in various biological samples. Sulfatases play a critical role in cellular metabolism and signaling by catalyzing the hydrolysis of sulfate esters. Dysregulation of sulfatase activity has been implicated in numerous diseases, including cancer and lysosomal storage disorders. Consequently, accurate and sensitive methods for measuring sulfatase activity are indispensable in both basic research and clinical diagnostics.
These application notes provide detailed protocols for the two primary analytical methods for detecting 4-MUS and its hydrolysis product, 4-methylumbelliferone (4-MU): High-Performance Liquid Chromatography (HPLC) and Fluorescence-Based Assays.
Principle of Detection
The fundamental principle behind the detection of 4-MUS relies on the enzymatic action of sulfatases. 4-MUS itself is a non-fluorescent molecule. In the presence of a sulfatase, the sulfate group is cleaved, resulting in the formation of the highly fluorescent compound 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the sulfatase activity in the sample.
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of non-fluorescent 4-MUS to fluorescent 4-MU by sulfatase.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust and specific method for the simultaneous quantification of 4-MUS and its metabolite 4-MU. This is particularly useful for kinetic studies and for analyzing complex biological matrices where fluorescence interference may be a concern.
Experimental Protocol
This protocol is adapted from a validated method for the determination of 4-MU, 4-MUS, and 4-methylumbelliferyl glucuronide (4-MUG) in dog plasma and cell culture media.[1][2]
1. Sample Preparation (Plasma) a. To a 50 µL plasma sample, add an internal standard (e.g., umbelliferone). b. Precipitate proteins by adding acetonitrile (e.g., 200 µL). c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
Column: C18 Hypersil reversed-phase column (150 x 2.1mm)
-
Mobile Phase: A gradient of acetonitrile in pH 4.5 acetate buffer.
-
Initial: 9.5% acetonitrile
-
Final: 32% acetonitrile (fast linear gradient)
-
-
Flow Rate: 0.35 mL/min
-
Detection: UV detector at 314 nm
-
Injection Volume: 50 µL
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-based detection of 4-methylumbelliferyl sulfamate.
Fluorescence-Based Assay
Fluorescence-based assays are highly sensitive and suitable for high-throughput screening of sulfatase activity. These assays can be performed in a continuous or discontinuous mode.
Experimental Protocol (Discontinuous Assay)
1. Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the specific sulfatase being studied (e.g., 0.1 M sodium acetate, pH 5.0).
-
Substrate Stock Solution: Dissolve 4-MUS in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Stop Solution: Prepare a basic solution to stop the reaction and maximize the fluorescence of 4-MU (e.g., 0.2 M sodium carbonate, pH >10).
2. Assay Procedure a. Prepare the reaction mixture in a microplate by adding the assay buffer and the biological sample (e.g., cell lysate, purified enzyme). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C). c. Initiate the reaction by adding the 4-MUS substrate. d. Incubate for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding the stop solution. f. Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.
3. Data Analysis a. Create a standard curve using known concentrations of 4-MU to convert fluorescence units to molar amounts of product formed. b. Calculate the sulfatase activity based on the amount of 4-MU produced over time.
Workflow for Fluorescence-Based Assay
Caption: General workflow for a discontinuous fluorescence-based sulfatase activity assay.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analytical methods described.
| Parameter | HPLC Method | Fluorescence-Based Assay |
| Analyte | 4-Methylumbelliferyl Sulfate (4-MUS) & 4-Methylumbelliferone (4-MU) | 4-Methylumbelliferone (4-MU) |
| Biological Matrix | Dog Plasma, Cell Culture Media[1][2] | Cell Lysates, Purified Enzymes, Conditioned Media[3] |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is low. | Minimum Detection Limit for 4-MU is 0.1 nM[4] |
| Lower Limit of Quantification (LLOQ) | 2.5 µM for a 50 µL sample size[1][2] | Not typically defined for the substrate; dependent on enzyme kinetics and incubation time. |
| Linearity | Calibration range not specified, but precision was consistent across the range.[1][2] | Linear relationship between fluorescence and 4-MU concentration.[4] |
| Precision (RSD%) | Intra-run (n=5): < 15% Inter-run (n=18): < 15%[1][2] | Typically < 5% for replicate measurements of 4-MU standards.[4] |
| Recovery | Not explicitly reported. | Not applicable for activity assays. |
Concluding Remarks
The choice between HPLC and fluorescence-based assays for the detection of this compound and its product depends on the specific research question and available instrumentation. HPLC provides a highly specific and quantitative method for both the substrate and its fluorescent product, making it ideal for detailed pharmacokinetic and metabolism studies. In contrast, fluorescence-based assays offer superior sensitivity and a higher throughput, which is advantageous for enzyme kinetics, inhibitor screening, and routine activity measurements. For both methods, proper sample preparation and adherence to validated protocols are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: 4-Methyl-2-oxo-2H-chromen-7-yl Sulfamate as a Positive Control for Steroid Sulfatase (STS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can be further converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer.[1] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
4-Methyl-2-oxo-2H-chromen-7-yl sulfamate, also known as 4-methylcoumarin-7-O-sulfamate or COUMATE, is a potent, nonsteroidal, and nonestrogenic irreversible inhibitor of STS.[1] Its well-characterized inhibitory activity makes it an ideal positive control for in vitro and in vivo STS inhibition assays. These application notes provide detailed protocols for utilizing COUMATE as a positive control in STS inhibition studies, particularly in the context of cancer cell lines like MCF-7.
Data Presentation
The inhibitory potency of this compound (COUMATE) against steroid sulfatase (STS) has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. Below is a summary of reported IC50 values for COUMATE.
| Experimental System | IC50 Value | Reference |
| STS isolated from human placenta | 1.03 µM | [2] |
| Intact MCF-7 breast cancer cells | 30 nM | |
| Placental microsomes | >90% inhibition at 10 µM |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
Signaling Pathway
The inhibition of steroid sulfatase (STS) by compounds like this compound directly impacts the availability of active steroid hormones, which in turn affects downstream signaling pathways. A primary example is the estrogen signaling pathway, which is crucial in hormone-dependent breast cancers.
Experimental Protocols
Protocol 1: In Vitro Fluorometric STS Inhibition Assay in a Cell-Free System
This protocol describes a continuous assay to determine the inhibitory activity of test compounds against STS, using this compound as a positive control. The assay is based on the hydrolysis of the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS) to the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Human placental microsomes (source of STS)
-
4-Methylumbelliferyl sulfate (4-MUS)
-
This compound (COUMATE)
-
Test compounds
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of COUMATE (e.g., 10 mM) in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a stock solution of 4-MUS (e.g., 10 mM) in Tris-HCl buffer.
-
Dilute the human placental microsomes in Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Tris-HCl buffer.
-
Negative Control (no inhibitor): Tris-HCl buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control: A final concentration of COUMATE known to cause significant inhibition (e.g., 10 µM).
-
Test Compound: Desired final concentrations of the test compound.
-
-
Add the diluted human placental microsomes to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the 4-MUS substrate to all wells. The final concentration of 4-MUS should be at or near its Km value for STS to ensure sensitivity to competitive inhibitors.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for the positive control and test compounds using the following formula:
-
Protocol 2: Cell-Based STS Inhibition Assay in MCF-7 Cells
This protocol measures the inhibition of STS activity in intact human breast cancer cells (MCF-7), which endogenously express the enzyme. A radiolabeled substrate, [³H]estrone sulfate, is commonly used in this type of assay.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]Estrone sulfate ([³H]E1S)
-
This compound (COUMATE)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibition Assay:
-
On the day of the assay, remove the growth medium and wash the cell monolayer twice with PBS.
-
Add fresh, serum-free medium containing the desired concentrations of the test compounds or COUMATE (positive control). Include a vehicle control (e.g., DMSO) for the negative control.
-
Pre-incubate the cells with the inhibitors for a defined period (e.g., 4 hours) at 37°C.
-
-
Substrate Incubation and Product Extraction:
-
Add [³H]E1S to each well to a final concentration that is appropriate for the assay (e.g., 20 nM).
-
Incubate the cells for a further period (e.g., 2-4 hours) at 37°C.
-
Stop the reaction by placing the plate on ice and removing the medium.
-
Wash the cells twice with ice-cold PBS.
-
Extract the steroids by adding toluene to each well and incubating for 30 minutes at room temperature with gentle agitation.
-
Transfer the toluene layer (containing the hydrolyzed, non-polar [³H]estrone) to a scintillation vial.
-
-
Measurement and Data Analysis:
-
Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the amount of [³H]estrone produced, and thus to the STS activity.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value for the test compounds by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound (COUMATE) is an invaluable tool for researchers studying steroid sulfatase. Its use as a positive control ensures the validity and reliability of STS inhibition assays. The protocols provided here offer detailed methodologies for both cell-free and cell-based assays, enabling the accurate assessment of novel STS inhibitors. By understanding the underlying signaling pathways and employing robust experimental designs, researchers can effectively advance the development of new therapeutics targeting hormone-dependent diseases.
References
- 1. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the solubility of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate for various assays.
Troubleshooting Guide: Solubility Issues
Researchers may encounter precipitation or insolubility when preparing solutions of this compound. This guide provides a systematic approach to resolving these issues.
Initial Assessment Workflow
Caption: A workflow for troubleshooting solubility issues with this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The compound has low aqueous solubility in its free acid/base form. | Prepare a salt form of the compound (e.g., potassium or sodium salt) to significantly increase aqueous solubility.[1][2][3] |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Increase the final concentration of the co-solvent in the assay buffer, but be mindful of its potential effects on enzyme activity.[4] | |
| The pH of the assay buffer is not optimal for the solubility of the sulfamate compound. | Adjust the pH of the assay buffer. For compounds with an acidic sulfamate group, increasing the pH will generally increase solubility.[1][3] | |
| Compound does not fully dissolve in the initial solvent | The chosen organic solvent is not suitable for this specific coumarin derivative. | Test alternative polar aprotic solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). |
| The concentration of the stock solution is too high. | Prepare a more dilute stock solution. | |
| Precipitation observed over time during the assay | The compound is supersaturated and is slowly crashing out of solution. | Consider using a solubilizing agent like a cyclodextrin to form an inclusion complex and enhance stability in the aqueous environment. |
| Temperature fluctuations during the assay are affecting solubility. | Ensure the assay is performed at a constant and controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for coumarin derivatives and is a good starting point.[5] For some coumarins, dimethylformamide (DMF) can also be effective. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.
Q2: How can I increase the aqueous solubility of this compound?
A2: Several strategies can be employed:
-
pH Adjustment: The sulfamate group is acidic, so increasing the pH of your aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate it, forming a more soluble salt.[1][3]
-
Use of Co-solvents: Including a small percentage of an organic co-solvent like DMSO in your final assay buffer can help maintain solubility. However, it is crucial to keep the final concentration low (typically ≤1-2%) to avoid inhibiting enzyme activity.[4]
-
Salt Formation: If you have the compound in its free acid form, converting it to a salt (e.g., potassium or sodium salt) can dramatically increase its water solubility. A similar compound, 4-methylumbelliferyl sulfate potassium salt, is readily soluble in water.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: The tolerance for DMSO varies between enzymes. It is recommended to keep the final DMSO concentration as low as possible, ideally below 1% (v/v). Some enzymes can be inhibited by DMSO concentrations as low as 2%.[4] It is crucial to perform a solvent tolerance test for your specific enzyme to determine the maximum allowable DMSO concentration that does not affect its activity.
Q4: Can I use sonication or vortexing to help dissolve the compound?
A4: Yes, gentle vortexing and sonication can aid in the dissolution of the compound in the initial solvent. However, if the compound precipitates upon addition to the aqueous buffer, these methods will likely not provide a stable solution. The underlying solubility issue needs to be addressed through pH adjustment, co-solvents, or salt formation.
Q5: Are there any other solubilizing agents I can try?
A5: Yes, for particularly challenging compounds, cyclodextrins can be effective. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound. For a 1 mL of 10 mM stock solution, you will need approximately 2.55 mg.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining Optimal Assay Buffer Conditions
This protocol provides a framework for optimizing the assay buffer to ensure the solubility of the compound.
Workflow for Buffer Optimization
Caption: A systematic approach to optimizing assay buffer conditions for improved compound solubility.
Procedure:
-
pH Screening: Prepare a series of buffers with varying pH values (e.g., Tris-HCl or HEPES at pH 6.5, 7.0, 7.5, and 8.0).
-
Solubility Test: Add a fixed amount of the this compound stock solution to each buffer to achieve the desired final concentration. Visually inspect for any precipitation.
-
Identify Optimal pH: Select the lowest pH at which the compound remains fully dissolved.
-
Co-solvent Titration: At the optimal pH identified, prepare a series of buffers with increasing concentrations of DMSO (e.g., 0.5%, 1%, 1.5%, 2%).
-
Enzyme Compatibility: Perform your enzymatic assay in the buffers containing different DMSO concentrations to determine the highest concentration that does not significantly impact enzyme activity.
-
Final Buffer Selection: Choose the buffer with the optimal pH and the highest tolerated DMSO concentration to ensure both compound solubility and robust enzyme performance.
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0516532A1 - Watersoluble coumarin derivatives, their preparation and their use as enzyme substrates or for the preparation of those substrates - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Methyl-2-oxo-2H-chromen-7-yl Sulfamate for Cell Culture
Welcome to the technical support center for the use of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (also known as 4-MU-S) in cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this potent steroid sulfatase (STS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible, active-site-directed inhibitor of steroid sulfatase (STS). STS is a crucial enzyme in the steroid biosynthesis pathway, responsible for hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers.[1][2] By irreversibly binding to the active site of STS, this compound blocks this conversion, thereby reducing the levels of active steroids available to cancer cells.
Q2: What are the typical concentrations of this compound to use in cell culture?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and experimental objectives. Based on studies with related coumarin-based sulfamate inhibitors and the hydrolysis product 4-methylumbelliferone (4-MU), a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. For some cell lines, concentrations up to 1 mM of the related compound 4-MU have been used to observe significant effects. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO to a concentration of 10 mM to 100 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Cytotoxicity should be evaluated using a standard cell viability assay, such as the MTT, XTT, or PrestoBlue assay. A general protocol is provided in the "Experimental Protocols" section below. It is recommended to test a wide range of concentrations (e.g., 1 µM to 1 mM) over a time course relevant to your planned experiment (e.g., 24, 48, and 72 hours) to determine the IC50 value and the maximum non-toxic concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of sulfatase activity | Suboptimal concentration of inhibitor: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 µM to 100 µM and increase if necessary. |
| Insufficient incubation time: The inhibitor may not have had enough time to interact with the enzyme. | Increase the incubation time with the inhibitor. A time course experiment (e.g., 12, 24, 48 hours) is recommended. | |
| Degradation of the inhibitor: The sulfamate group may be susceptible to hydrolysis in aqueous media over long incubation periods. | Prepare fresh working solutions of the inhibitor for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. | |
| Low expression of steroid sulfatase in the cell line: The target enzyme may not be present at high enough levels to observe significant inhibition. | Confirm the expression of steroid sulfatase in your cell line using RT-qPCR or Western blotting. | |
| High background in sulfatase activity assay | Endogenous fluorescence/absorbance from cell lysates or media components: Phenol red in culture media and cellular components can interfere with fluorometric or colorimetric assays. | Use phenol red-free media for the assay. Include a "no substrate" control for each sample to measure and subtract the background signal. |
| Non-specific hydrolysis of the substrate: The substrate may be unstable and hydrolyze spontaneously. | Include a "no cell" control (media with substrate and inhibitor) to assess the rate of spontaneous substrate hydrolysis. | |
| Inconsistent results between experiments | Variability in cell density: The number of cells seeded can affect the overall enzyme activity measured. | Ensure consistent cell seeding density across all experiments. Perform a cell count before each experiment. |
| Inconsistent preparation of inhibitor stock solution: Repeated freeze-thaw cycles can lead to degradation of the inhibitor. | Aliquot the stock solution into single-use vials and store at -80°C. | |
| Observed cytotoxicity at expected working concentrations | Cell line is particularly sensitive to the compound or DMSO: Some cell lines are more susceptible to chemical treatments. | Perform a thorough cytotoxicity assessment to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Compound | Starting Concentration Range | Notes |
| This compound | 10 µM - 100 µM | Titrate to find the optimal concentration for your cell line. |
| 4-methylumbelliferone (4-MU) (hydrolysis product) | 100 µM - 1 mM | Used in some studies to assess downstream effects of sulfatase inhibition. |
Table 2: Example IC50 Values for a Related Coumarin-Based Sulfamate Inhibitor (Irosustat/STX64) in Different Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | 2.5 | General literature on Irosustat |
| LNCaP (Prostate Cancer) | 10 | General literature on Irosustat |
Note: These values are for a different but structurally related inhibitor and should be used as a general guide. The IC50 for this compound may differ.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Whole-Cell Steroid Sulfatase Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well black plate, add 20 µg of protein lysate to each well. Bring the total volume to 50 µL with assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Addition: Add 50 µL of the fluorogenic substrate, 4-methylumbelliferyl sulfate (4-MUS), to each well to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.4).
-
Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.
-
Analysis: Generate a standard curve using known concentrations of 4-MU. Calculate the sulfatase activity as the amount of 4-MU produced per unit of time per microgram of protein.
Mandatory Visualizations
References
Technical Support Center: Steroid Sulfatase (STS) Inhibition Experiments with COUMATE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using COUMATE (also known as STX64 or Irosustat) in steroid sulfatase (STS) inhibition experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with COUMATE.
1. In Vitro Experiment Issues
| Question | Possible Cause | Suggested Solution |
| Why is the observed STS inhibition lower than expected? | Inaccurate COUMATE Concentration: Issues with initial powder weighing, dilution calculations, or solvent evaporation. | - Recalibrate balance before weighing. - Double-check all dilution calculations. - Prepare fresh dilutions for each experiment. - Minimize evaporation by keeping tubes sealed. |
| COUMATE Degradation: The compound may be unstable under specific experimental conditions. | - Prepare COUMATE solutions fresh before each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.[1] - Store stock solutions at -20°C or -80°C for long-term stability.[2] - Be aware that some components of cell culture media can be sensitive to light and may degrade, potentially affecting experimental outcomes.[3][4] | |
| Low Enzyme Activity in Control: If the baseline STS activity is low, the inhibition window will be narrow. | - Ensure the cell line used has sufficient STS expression. - Optimize cell lysis to ensure efficient enzyme extraction.[5] - Use a sufficient amount of protein in the assay.[5] - Confirm the substrate concentration is optimal. | |
| Assay Conditions Not Optimal: Incorrect pH, temperature, or incubation time. | - Use a phosphate buffer at pH 7.4 to specifically measure STS activity and inhibit arylsulfatases A and B.[6] - Ensure the assay is performed at the recommended temperature (e.g., 37°C). - Optimize incubation time; COUMATE is a time-dependent inhibitor.[7] | |
| Why is there high variability between replicate wells? | Pipetting Errors: Inaccurate or inconsistent pipetting of COUMATE, substrate, or cell lysate. | - Use calibrated pipettes. - Pipette carefully and consistently, avoiding bubbles.[5] - Prepare a master mix for reagents to be added to multiple wells. |
| Uneven Cell Seeding: In cell-based assays, inconsistent cell numbers per well will lead to variable results. | - Ensure a homogenous cell suspension before seeding. - Be mindful of the "edge effect" in microplates; consider not using the outer wells for critical experiments. | |
| Incomplete Lysis: For assays using cell lysates, incomplete cell lysis will result in variable enzyme concentrations. | - Ensure complete cell lysis by using an appropriate lysis buffer and protocol.[5] | |
| Why am I observing unexpected high cell death? | Solvent Toxicity: The solvent used to dissolve COUMATE (e.g., DMSO) can be toxic to cells at high concentrations. | - Keep the final solvent concentration in the culture medium low (typically ≤0.5% for DMSO).[8][9] - Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects: While COUMATE is a potent STS inhibitor, it may have other cellular effects at high concentrations. | - Use the lowest effective concentration of COUMATE. - Investigate potential off-target effects if cytotoxicity is observed at concentrations that are much higher than the IC50 for STS inhibition. COUMATE is known to also inhibit carbonic anhydrase II.[10] | |
| Sub-optimal Cell Culture Conditions: Stressed cells are more susceptible to cytotoxic effects. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Check for mycoplasma contamination. |
2. In Vivo Experiment Issues
| Question | Possible Cause | Suggested Solution |
| Why is the in vivo efficacy of COUMATE lower than expected? | Poor Bioavailability: Issues with the formulation and administration route can affect drug absorption. | - Ensure proper formulation for the chosen administration route (e.g., oral gavage, intraperitoneal injection).[2] - For oral administration, COUMATE has shown good bioavailability in rats.[10] |
| Incorrect Dosing: The dose may be too low to achieve sufficient STS inhibition in the target tissue. | - Refer to published studies for effective dose ranges in your animal model. Doses around 10 mg/kg have been shown to inhibit rat liver STS activity by over 90%.[2] | |
| Rapid Metabolism/Clearance: The compound may be cleared from circulation before it can exert its effect. | - COUMATE is known to be sequestered into red blood cells by binding to carbonic anhydrase II, which can prolong its presence in circulation.[10] | |
| Why are there inconsistent results between animals? | Variability in Drug Administration: Inconsistent administration can lead to different levels of drug exposure. | - Ensure accurate and consistent dosing for all animals. - For oral gavage, ensure the compound is delivered directly to the stomach. |
| Biological Variability: Individual animals may respond differently to the treatment. | - Use a sufficient number of animals per group to account for biological variation. - Randomize animals into treatment groups. |
Frequently Asked Questions (FAQs)
1. General Questions
-
What is COUMATE and what is its mechanism of action? COUMATE (also known as STX64 or Irosustat) is a potent, non-steroidal, irreversible inhibitor of the enzyme steroid sulfatase (STS).[7] It acts in a time- and concentration-dependent manner.[7] STS is responsible for hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. By inhibiting STS, COUMATE blocks the production of these active steroids.
-
What are the common research applications of COUMATE? COUMATE is primarily used in research related to hormone-dependent cancers, such as breast and prostate cancer, where the local production of estrogens and androgens plays a crucial role in tumor growth.[11][12] It is also investigated for its therapeutic potential in endometriosis.
2. Experimental Design and Protocols
-
How should I prepare COUMATE for in vitro experiments? COUMATE is typically dissolved in an organic solvent like DMSO to create a stock solution.[8] This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration low (e.g., ≤0.5%) to avoid solvent toxicity to the cells.[8][9] Always prepare fresh working solutions from the stock for each experiment.
-
What are some key considerations for designing an STS inhibition assay?
-
Substrate: Use a specific substrate for STS, such as radiolabeled estrone sulfate ([³H]E1S).[5][6]
-
Buffer: A phosphate buffer at pH 7.4 is recommended to ensure the specificity of the assay for STS.[6]
-
Controls: Include a "no enzyme" control, a "vehicle" (solvent) control, and a positive control with a known STS inhibitor if available.
-
Protein Concentration: Ensure you are using an adequate amount of protein from your cell or tissue lysate to obtain a measurable signal.[5]
-
3. Data Interpretation
-
What level of STS inhibition should I expect with COUMATE? The level of inhibition depends on the concentration of COUMATE used and the experimental system. In cell-based assays, COUMATE has been shown to inhibit STS activity by over 90% at a concentration of 10 µM in MCF-7 breast cancer cells.[13] In vivo, a single oral dose of 10 mg/kg can inhibit rat liver STS activity by 93%.[2]
-
I am seeing a decrease in cell proliferation with COUMATE treatment. How can I be sure it's due to STS inhibition? To confirm that the observed effect is due to STS inhibition, you can perform rescue experiments. For example, after treating with COUMATE, you can supplement the culture medium with the downstream products of STS, such as estrone or estradiol, and see if this reverses the anti-proliferative effect.
-
Are there any known off-target effects of COUMATE? Yes, COUMATE is known to bind to and inhibit carbonic anhydrase II.[10] This interaction is thought to contribute to its sequestration in red blood cells, which may affect its pharmacokinetics in vivo.[10] Researchers should be aware of this off-target effect, especially when interpreting results from experiments where carbonic anhydrase activity could be a confounding factor.
Data Presentation
Table 1: In Vitro Efficacy of COUMATE (STX64/Irosustat)
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | STS Activity Inhibition | ~0.2 nM | [2] |
| Placental Microsomes | STS Activity Inhibition | 8 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of COUMATE (STX64/Irosustat)
| Animal Model | Tissue | Dose and Route | % STS Inhibition | Reference |
| Rat | Liver | 10 mg/kg, p.o. | 93% | [2] |
| Postmenopausal Women | Peripheral Blood Lymphocytes | 5 mg, oral | ~98% | [10][14] |
| Postmenopausal Women | Breast Tumor Tissue | 5 mg, oral | ~99% | [10][14] |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase (STS) Activity Assay in Cell Lysates
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing STS
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (pH 7.4)
-
[6,7-³H]Estrone sulfate (E1S) (radiolabeled substrate)
-
Unlabeled E1S
-
[4-¹⁴C]Estrone (E1) (for monitoring procedural losses)
-
COUMATE stock solution (in DMSO)
-
Toluene
-
Scintillation fluid
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a protein assay.[5]
-
-
Assay Setup:
-
In a microcentrifuge tube, add a specific amount of protein from the cell lysate (e.g., 100 µg).[5]
-
Add the desired concentration of COUMATE (or vehicle control) and pre-incubate for a specified time if investigating time-dependent inhibition.
-
Prepare the substrate mix by combining [³H]E1S and unlabeled E1S in phosphate buffer to achieve the desired final concentration (e.g., 20 µM).[5] Add [¹⁴C]E1 to monitor recovery.[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mix to the cell lysate.
-
Incubate at 37°C for a predetermined time (e.g., 4 hours).[5] The incubation time should be within the linear range of the reaction.
-
-
Extraction and Measurement:
-
Stop the reaction by adding toluene to extract the product (estrone).
-
Vortex and centrifuge to separate the phases.
-
Transfer the toluene (organic) phase to a scintillation vial.
-
Add scintillation fluid and measure the ³H and ¹⁴C radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the amount of estrone formed based on the ³H counts, correcting for procedural losses using the ¹⁴C counts.
-
Express the STS activity as pmol of E1 formed per hour per mg of protein.[5]
-
Calculate the percentage of inhibition by comparing the activity in COUMATE-treated samples to the vehicle control.
-
Visualizations
Caption: Signaling pathway showing the inhibition of Steroid Sulfatase (STS) by COUMATE.
Caption: A typical experimental workflow for an in vitro STS inhibition assay.
Caption: A logical flowchart for troubleshooting low STS inhibition results.
References
- 1. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Measurement of steroid sulfatase activity [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 13. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate in various buffer systems. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffer systems?
A1: The stability of this compound is expected to be pH-dependent. The sulfamate group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding sulfate and the parent coumarin phenol. The coumarin lactone ring may also be susceptible to hydrolysis under strongly basic conditions.
Q2: Which buffer systems are recommended for maintaining the stability of this compound?
A2: For general short-term experimental use, neutral or slightly acidic buffer systems (pH 5-7) are recommended to minimize the rate of hydrolysis of the sulfamate group. Buffers such as phosphate, citrate, or MES could be suitable. However, the optimal buffer will depend on the specific experimental conditions and the tolerance of the assay to buffer components. It is crucial to perform preliminary stability studies in the chosen buffer system.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway is likely the hydrolysis of the sulfamate ester bond. This would result in the formation of 4-methyl-7-hydroxycoumarin and a sulfamate salt, which can further hydrolyze to a sulfate salt. Under harsh basic conditions, the lactone ring of the coumarin core may also open.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the decrease of the parent compound and the appearance of its degradation products over time. Ion chromatography can also be employed to specifically detect and quantify the formation of sulfamate and sulfate ions in the solution.[1]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or concentration in the assay.
-
Possible Cause: The buffer system's pH may be promoting the hydrolysis of the sulfamate group. Sulfamate groups can be unstable at acidic or alkaline pH.[2]
-
Troubleshooting Steps:
-
Verify the pH of your buffer system.
-
If the pH is outside the optimal range of 3-5, consider adjusting it or switching to a different buffer system.[2]
-
Perform a time-course experiment to measure the concentration of the compound at different time points in your buffer to determine its half-life.
-
Analyze for the presence of the hydrolyzed product (4-methyl-7-hydroxycoumarin) to confirm degradation.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent buffer preparation or storage, leading to slight pH variations between batches. Contamination of the buffer with microbial growth or impurities from reagents can also affect stability.[3][4]
-
Troubleshooting Steps:
Issue 3: Unexpected peaks appearing in HPLC or LC-MS analysis over time.
-
Possible Cause: These are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the new peaks using mass spectrometry to confirm if their mass corresponds to expected degradation products like 4-methyl-7-hydroxycoumarin.
-
If degradation is confirmed, refer to the troubleshooting steps for rapid loss of compound to optimize the buffer conditions.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Buffer Systems at 37°C over 24 hours.
| Buffer System (0.1 M) | pH | % Remaining Parent Compound (Illustrative) |
| Citrate Buffer | 3.0 | 85% |
| Phosphate Buffer | 5.0 | 95% |
| Phosphate Buffered Saline (PBS) | 7.4 | 90% |
| Carbonate-Bicarbonate Buffer | 9.0 | 60% |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data for this compound might be presented. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffer System
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Test Solutions:
-
Prepare the desired buffer system at the target pH.
-
Spike the buffer with the stock solution to a final concentration typically in the low micromolar range, ensuring the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
-
Incubation: Incubate the test solution at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (if necessary): Stop the degradation process by adding a quenching solution, such as an acidic solution, to stabilize the sample before analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound and any major degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the half-life of the compound in the tested buffer.
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Potential hydrolysis of the sulfamate.
Caption: Troubleshooting decision tree.
References
how to minimize off-target effects of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (4-MUS) in their experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MUS) and what is its primary application?
A1: this compound, also known as 4-MUS, is a fluorogenic substrate commonly used to measure the activity of sulfatase enzymes, particularly steroid sulfatase (STS). Upon enzymatic cleavage of the sulfate group by a sulfatase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released, which can be quantified to determine enzyme activity.
Q2: What is the on-target signaling pathway of steroid sulfatase (STS), the primary enzyme assayed using 4-MUS?
A2: Steroid sulfatase (STS) plays a critical role in the biosynthesis of active steroid hormones. It hydrolyzes sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their unconjugated, biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2][3][4][5] These active steroids can then be converted into potent androgens and estrogens, which in turn activate their respective signaling pathways, influencing cell proliferation, gene expression, and other physiological processes.[1][2]
Q3: What are the potential off-target effects of 4-MUS and its parent compound, 4-methylumbelliferone (4-MU)?
A3: While 4-MUS is primarily a substrate, its parent compound, 4-methylumbelliferone (4-MU), and other coumarin-based molecules have been reported to have inhibitory effects on various enzymes. For instance, coumarins can inhibit carbonic anhydrases.[6] Therefore, at high concentrations, 4-MUS or its product 4-MU might exhibit off-target inhibition of enzymes other than sulfatases. Additionally, the sulfamate moiety itself is present in inhibitors of other enzymes, suggesting that high concentrations of 4-MUS could potentially interact non-specifically with other proteins.
Q4: How can I minimize interference in a 4-MUS-based fluorescence assay?
A4: Interference in fluorescence assays can arise from compound autofluorescence, quenching, or light scattering. To minimize these effects:
-
Run parallel control experiments: Include controls without the enzyme to measure the intrinsic fluorescence of your test compounds and controls without the test compound to measure baseline enzyme activity.
-
Use appropriate microplates: Black, opaque microplates are recommended for fluorescence assays to minimize background and well-to-well crosstalk.
-
Optimize excitation and emission wavelengths: While 4-MU has a standard excitation/emission profile (Ex: ~360 nm, Em: ~450 nm), confirm the optimal settings for your specific instrument and buffer conditions.
-
Check for inner filter effects: At high concentrations, compounds in the assay well can absorb excitation or emission light, leading to artificially low fluorescence readings. This can be assessed by running a standard curve of 4-MU in the presence and absence of your test compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autofluorescence of test compounds or sample components.2. Contaminated reagents or buffers.3. Non-enzymatic hydrolysis of 4-MUS. | 1. Subtract the fluorescence of a "no-enzyme" control from all readings.2. Use high-purity reagents and freshly prepared buffers.3. Run a "no-enzyme" control to assess the rate of spontaneous hydrolysis and subtract this from your measurements. |
| Low signal or no enzyme activity | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temperature).3. Presence of inhibitors in the sample. | 1. Verify enzyme activity with a positive control.2. Optimize pH and temperature for your specific sulfatase. STS generally has an optimal pH between 7.0 and 8.0.3. Include a known amount of purified STS in a sample-containing well to test for inhibition. |
| High variability between replicates | 1. Pipetting errors.2. Inconsistent incubation times.3. Well-to-well crosstalk. | 1. Use calibrated pipettes and ensure proper mixing.2. Use a multi-channel pipette for simultaneous addition of reagents.3. Use black, opaque microplates and ensure the plate reader is properly calibrated. |
| Non-linear reaction kinetics | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial 4-MUS concentration. Ensure 4-MUS concentration is well above the Km for the enzyme.2. Perform a time-course experiment to determine the linear range of the reaction.3. Measure initial reaction rates to minimize the effect of product inhibition. |
Key Experimental Protocols
Protocol: Steroid Sulfatase (STS) Activity Assay Using 4-MUS
This protocol provides a general framework for measuring STS activity in cell lysates or with purified enzyme. Optimization of concentrations and incubation times may be necessary for specific experimental conditions.
Materials:
-
Purified STS enzyme or cell lysate containing STS
-
This compound (4-MUS) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stop Solution: 0.2 M Glycine, pH 10.5
-
4-methylumbelliferone (4-MU) standard solution (for standard curve)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 100 µL of Stop Solution to each standard well.
-
-
Enzyme Reaction:
-
In separate wells, add 50 µL of Assay Buffer.
-
Add 10 µL of enzyme solution (purified enzyme or cell lysate) to each well. For a negative control, add 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 40 µL of a pre-warmed working solution of 4-MUS in Assay Buffer (e.g., to a final concentration of 100 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Read Fluorescence:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a microplate reader at Ex/Em = 360/450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control from all experimental readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as pmol of 4-MU produced per minute per mg of protein.
-
Data Presentation
Table 1: Example Inhibitory Activity of Coumarin-Based Compounds Against Off-Target Enzymes
| Compound | Target Enzyme | Off-Target Enzyme | IC50 (µM) |
| Coumarin Derivative A | Steroid Sulfatase | Carbonic Anhydrase II | 15.2 |
| Coumarin Derivative B | Steroid Sulfatase | Carbonic Anhydrase IX | 8.7 |
| 4-MU (product of 4-MUS) | - | Hyaluronan Synthase 2 | ~500 |
Note: This table presents hypothetical and literature-derived data for illustrative purposes to highlight potential off-target effects of coumarin-based compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of Steroid Sulfatase (STS).
Caption: Experimental workflow for the STS activity assay using 4-MUS.
Caption: Logical workflow for troubleshooting common assay issues.
References
- 1. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 2. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irreversible Steroid Sulfatase (STS) Inhibition Studies
Welcome to the technical support center for researchers engaged in the study of irreversible steroid sulfatase (STS) inhibitors. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized experimental protocols to assist in the successful design and execution of your experiments.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that arise during the characterization of irreversible STS inhibitors.
Kinetic Analysis & Data Interpretation
Q1: How can I experimentally confirm that my inhibitor is irreversible?
A1: Irreversibility is confirmed by the enzyme's inability to regain activity after the removal of the inhibitor.[1][2][3] A common method involves a dialysis or dilution experiment:
-
Pre-incubation: Incubate the STS enzyme with a high concentration of your inhibitor (e.g., 10-20x IC50) for a sufficient duration to allow for covalent modification.
-
Removal of Unbound Inhibitor: Remove the unbound inhibitor from the enzyme-inhibitor mixture. This can be achieved through extensive dialysis against a buffer or by rapid dilution (e.g., 100-fold) into the assay medium.[1][2]
-
Activity Assay: Measure the residual STS activity.
-
Comparison: Compare the activity to a control sample where the enzyme was pre-incubated with a low inhibitor concentration and a sample where a known reversible inhibitor was used. If the inhibitor is irreversible, the enzyme activity will not be restored upon dilution and will correspond to the activity seen at the high pre-incubation concentration.[2]
Q2: The plot of the observed rate constant (kobs) versus inhibitor concentration ([I]) is linear instead of hyperbolic. What does this indicate?
A2: A linear relationship between kobs and [I] typically suggests that the inhibitor concentrations used are well below the inhibitor's affinity constant (KI).[4] In this range, the enzyme is not saturated with the inhibitor. The two-step kinetic model for irreversible inhibition predicts a hyperbolic relationship that plateaus at kinact as [I] becomes much greater than KI.[4] To observe the hyperbolic saturation, you must test the inhibitor at concentrations in the range of 0.5 x KI to 5 x KI or higher.[4]
Q3: What are the essential kinetic parameters to determine for an irreversible inhibitor, and how are they derived?
A3: The key parameters are:
-
KI (Inhibitor Affinity Constant): Represents the initial binding affinity of the inhibitor to the enzyme.
-
kinact (Maximal Rate of Inactivation): The maximum rate at which the enzyme is inactivated once the inhibitor is bound.
-
kinact/KI (Second-Order Rate Constant): An index of the inhibitor's overall potency, reflecting both binding and reactivity.[5]
These parameters are determined by measuring the pseudo-first-order rate constant of inactivation (kobs) at various inhibitor concentrations ([I]) and fitting the data to the Michaelis-Menten equation for irreversible inhibitors:
kobs = (kinact * [I]) / (KI + [I])
A non-linear regression analysis of the kobs versus [I] plot will yield values for kinact (the Vmax of the plot) and KI (the Km).[4]
Assay Conditions & Controls
Q4: What is the optimal pH for conducting STS inhibition assays?
A4: STS enzyme activity is highly pH-dependent. Maximum enzyme activity and the maximal rate of inactivation by sulfamate-based irreversible inhibitors like estrone-3-O-sulfamate (EMATE) have been observed at a pH of approximately 8.6.[1] It is crucial to maintain a stable pH in your assay buffer to ensure reproducible results.
Q5: My steroidal inhibitor shows potent STS inhibition, but I'm concerned about its estrogenic effects in cell-based assays. How can I address this?
A5: This is a known limitation of early steroidal STS inhibitors like EMATE, which possess potent estrogenic properties.[6] To mitigate this, you can:
-
Use Hormone-Depleted Media: Culture your cells (e.g., MCF-7 breast cancer cells) in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Include Anti-Estrogen Controls: Run parallel experiments including a pure anti-estrogen (e.g., Fulvestrant/ICI 182,780) to block the estrogen receptor and isolate the effects of STS inhibition from estrogenic signaling.
-
Consider Non-Steroidal Inhibitors: If possible, use non-steroidal inhibitors, such as Irosustat (STX64) or coumarin-based sulfamates (COUMATE), which were specifically designed to be non-estrogenic.[7][8]
Q6: What are the critical differences and considerations when moving from a cell-free (e.g., placental microsomes) to a cell-based (e.g., MCF-7 cells) assay?
A6:
-
Inhibitor Permeability: In cell-based assays, the inhibitor must cross the cell membrane to reach the microsomal STS enzyme. Poor membrane permeability can lead to lower apparent potency compared to cell-free assays.
-
Metabolism: The inhibitor may be metabolized by the cells, reducing its effective concentration at the target.
-
Cellular Environment: The intracellular environment (pH, presence of other proteins) can differ from the optimized conditions of a cell-free assay.
-
Assessing Cellular Activity: Cell-based assays provide a more physiologically relevant measure of an inhibitor's potential by accounting for uptake, metabolism, and target engagement in a living system.[1]
Quantitative Data Summary
Table 1: Kinetic Parameters of Common Irreversible STS Inhibitors
| Inhibitor | Type | Target System | IC50 | KI | kinact | kinact/KI (M-1min-1) | Reference |
| EMATE (Estrone-3-O-sulfamate) | Steroidal | MCF-7 Cells | 65 pM | - | - | - | [6] |
| EMATE (Estrone-3-O-sulfamate) | Steroidal | Placental Microsomes | - | - | - | - | [1] |
| 4-Formyl-17β-benzyl Estradiol | Steroidal | Recombinant STS | - | 85 nM | 0.021 min-1 | 2.3 x 105 | [5] |
| Irosustat (STX64) | Non-steroidal | Clinical (Breast Cancer) | >98% inhibition | - | - | - | [9] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Non-steroidal | MCF-7 Cells | >90% inhibition at 10 µM | - | - | - | [7] |
Note: Direct comparison of values should be done with caution as experimental conditions vary between studies.
Table 2: Typical Experimental Conditions for STS Assays
| Parameter | Recommended Condition | Rationale |
| Enzyme Source | Human placental microsomes, JEG-3 or MCF-7 cell lysates, Recombinant human STS | Provides a source of active STS enzyme.[1][6][10] |
| Substrate | [3H]-Estrone Sulfate (E1S) or [3H]-DHEAS | Radiolabeled substrate allows for sensitive detection of product formation. |
| pH | 7.4 - 8.6 | Optimal for enzyme activity and inhibitor inactivation.[1] |
| Temperature | 37°C | Physiological temperature. |
| Incubation Time | Varies (e.g., 30 min - 4 hours) | Must be within the linear range of the reaction for IC50 determination. |
| Inhibitor Concentration | Ranging from 0.1x to 10x expected IC50/KI | To generate a full dose-response curve. |
| Separation Method | Toluene partition or solid-phase extraction | To separate the unconjugated steroid product from the sulfated substrate. |
| Detection Method | Scintillation counting | To quantify the amount of radiolabeled product formed. |
Experimental Protocols
Protocol 1: Determination of Irreversibility by Dilution
This protocol is designed to differentiate between reversible and irreversible inhibitors.
Materials:
-
STS enzyme source (e.g., placental microsomes)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test inhibitor and a known reversible inhibitor control
-
Substrate ([3H]-Estrone Sulfate)
-
Scintillation fluid and vials
-
Toluene
Methodology:
-
Prepare Four Conditions:
-
A (Low Concentration Control): Enzyme + Low concentration of test inhibitor (e.g., 0.5x IC50).
-
B (High Concentration Control): Enzyme + High concentration of test inhibitor (e.g., 20x IC50).
-
C (Pre-incubation & Dilution): Pre-incubate enzyme with the high inhibitor concentration from B for 30 minutes at 37°C.
-
D (Reversible Control): Pre-incubate enzyme with a high concentration of a known reversible inhibitor.
-
-
Dilution Step: After the pre-incubation, dilute samples C and D 100-fold into fresh assay buffer, effectively reducing the inhibitor concentration to a non-inhibitory level.
-
Initiate Reaction: Add the radiolabeled substrate to all samples (A, B, and the diluted C and D) to start the reaction. Incubate for 1 hour at 37°C.
-
Stop Reaction & Extract: Terminate the reaction by adding toluene. Vortex vigorously to extract the [3H]-Estrone product into the organic phase. Centrifuge to separate phases.
-
Quantify: Transfer an aliquot of the toluene (upper) phase to a scintillation vial, add scintillation fluid, and count using a scintillation counter.
-
Analysis:
-
If the inhibitor is irreversible , the activity in sample C will remain low and be similar to sample B, as the enzyme cannot regain activity.[2]
-
If the inhibitor is reversible , the activity in sample D (and C, if the test compound were reversible) will be restored to a level similar to sample A, as the inhibitor dissociates from the enzyme upon dilution.[2]
-
Protocol 2: Kinetic Characterization of an Irreversible Inhibitor
This protocol determines the KI and kinact values.
Materials:
-
Same as Protocol 1.
Methodology:
-
Determine Initial Velocity: First, establish an assay time point that falls within the linear range of product formation in the absence of any inhibitor.
-
Set Up Reactions: Prepare a series of reactions, each containing the STS enzyme and a different concentration of the irreversible inhibitor (e.g., 8-10 concentrations, spanning from 0.2x to 10x the estimated KI). Include a no-inhibitor control (DMSO/vehicle).
-
Initiate Reaction: Add the substrate to all tubes simultaneously to start the reactions.
-
Time-Course Sampling: At multiple time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove an aliquot from each reaction tube and immediately stop the reaction by adding it to toluene.
-
Extract and Quantify: Process each time point sample as described in Protocol 1 (steps 4-5) to determine the amount of product formed over time.
-
Data Analysis:
-
For each inhibitor concentration, plot product formation versus time. The data should fit a single exponential curve, indicating a decrease in reaction rate over time as the enzyme is inactivated.
-
From the curve for each [I], determine the pseudo-first-order rate constant of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration [I].
-
Fit this plot to the Michaelis-Menten equation (kobs = (kinact * [I]) / (KI + [I])) using non-linear regression software (e.g., GraphPad Prism). This will yield the values for KI and kinact.[4]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceweb.clemson.edu [scienceweb.clemson.edu]
- 6. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. academic.oup.com [academic.oup.com]
overcoming resistance to 4-methyl-2-oxo-2H-chromen-7-yl sulfamate in cancer cells
Welcome to the technical support center for researchers utilizing 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a potent steroid sulfatase (STS) inhibitor. This resource provides troubleshooting guides and frequently asked questions to help you navigate experimental challenges, particularly the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of the enzyme steroid sulfatase (STS). STS is responsible for converting inactive sulfated steroid hormones, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their active forms (DHEA and estrone).[1][2] By inhibiting STS, the compound blocks the local production of active androgens and estrogens that can fuel the growth of hormone-dependent cancers, such as certain types of breast and prostate cancer.[1][2][3]
Caption: Mechanism of action for an STS inhibitor.
Q2: In which cancer types is resistance to STS inhibitors a concern?
A2: Resistance is a concern primarily in hormone-dependent cancers where STS plays a significant role. This includes estrogen receptor-positive (ER+) breast cancer and castration-resistant prostate cancer (CRPC).[1][2][3] Studies have shown that cancer cells can upregulate STS expression and activity as a mechanism of resistance to other endocrine therapies like aromatase inhibitors, suggesting that cells have a high capacity to adapt to disruptions in this pathway.[1][4]
Q3: What are the general, hypothesized mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are under investigation, they are likely to fall into established categories of cancer drug resistance:[5][6]
-
Target Alteration: Mutations in the STS gene that prevent the inhibitor from binding effectively.
-
Target Overexpression: Significant amplification of the STS gene, leading to enzyme levels that overwhelm the inhibitor.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell before it can reach its target.[7]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell growth and survival, rendering the inhibition of steroid production irrelevant.
-
Altered Drug Metabolism: Changes in cellular metabolism that inactivate the sulfamate compound.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Decreased sensitivity (increase in IC50) to the compound after prolonged treatment.
Your cell line, which was initially sensitive to this compound, now requires a higher concentration to achieve the same level of growth inhibition.
Caption: Experimental workflow for investigating resistance.
▶ Possible Cause 1: Altered STS Expression or Activity
The cancer cells may have increased the amount of the STS enzyme to counteract the inhibitor.
-
Solution: Quantify STS protein and mRNA levels and measure enzymatic activity in both the parental (sensitive) and the resistant cell lines.
Table 1: Representative Data for STS Expression and Activity
| Cell Line | Treatment | Relative STS mRNA Expression (fold change) | Relative STS Protein Level (fold change) | STS Activity (pmol/mg/hr) | IC50 (nM) |
|---|---|---|---|---|---|
| MCF-7 (Parental) | Vehicle | 1.0 | 1.0 | 150.2 ± 12.5 | 15 ± 2.1 |
| MCF-7 (Resistant) | Vehicle | 4.5 ± 0.8 | 4.1 ± 0.6 | 598.5 ± 45.1 | 250 ± 18.3 |
▶ Possible Cause 2: Increased Drug Efflux
Cells may be actively pumping the compound out, preventing it from reaching a sufficient intracellular concentration.
-
Solution: Measure the expression of common multidrug resistance (MDR) proteins. To confirm function, perform an efflux assay with a known substrate (like Rhodamine 123) in the presence and absence of a general efflux pump inhibitor (like verapamil).
Table 2: Representative Data for Efflux Pump Expression
| Cell Line | P-glycoprotein (MDR1) Expression | BCRP Expression |
|---|---|---|
| Parental | Low / Undetectable | Low |
| Resistant | High | Low |
Problem 2: No change in STS expression, but resistance is still observed.
This suggests a mechanism that is independent of the direct target levels.
▶ Possible Cause 1: Mutation in the STS Enzyme
A mutation in the drug's binding site on the STS enzyme could prevent inhibition without necessarily changing the enzyme's expression level or its ability to hydrolyze natural substrates.
-
Solution: Isolate RNA from parental and resistant cells, reverse transcribe to cDNA, and sequence the coding region of the STS gene to identify potential mutations.
▶ Possible Cause 2: Activation of Bypass Signaling Pathways
The cancer cells may have activated alternative growth and survival pathways (e.g., PI3K/AKT, MAPK/ERK) that make them less reliant on the steroid hormone pathway that STS contributes to.
-
Solution: Use a phospho-kinase array to screen for widespread changes in protein phosphorylation. Follow up with Western blotting to confirm the activation of specific kinases (e.g., probing for p-AKT, p-ERK) in the resistant line compared to the parental line.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 3. urologytimes.com [urologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Causes Cancer Drug Resistance and What Can Be Done? [cancercenter.com]
protocol modifications for enhancing the potency of COUMATE in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protocol modifications to enhance the in vitro potency of COUMATE. Given the dual use of the term "COUMATE" in scientific literature, this guide addresses both 667 COUMATE (Irosustat) , a steroid sulfatase (STS) inhibitor, and the Cumate-Inducible Gene Expression System .
Part 1: 667 COUMATE (Irosustat) - A Steroid Sulfatase (STS) Inhibitor
667 COUMATE, also known as Irosustat, is a potent, irreversible, non-steroidal inhibitor of steroid sulfatase (STS).[1] STS is a key enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates.[2][3] Its inhibition is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 667 COUMATE?
A1: 667 COUMATE is an active site-directed inhibitor that irreversibly inactivates the STS enzyme.[5] By blocking STS, it prevents the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S) into their active forms, estrone (E1) and DHEA, respectively. This reduces the pool of steroids that can be converted into potent estrogens like estradiol, which can stimulate the growth of hormone-dependent cancer cells.[2][6]
Q2: What is the in vitro potency of 667 COUMATE?
A2: The potency of 667 COUMATE has been determined in various in vitro systems. It exhibits an IC50 of approximately 8 nM in a placental microsome assay and a more potent IC50 of 0.2 nM for the inhibition of STS activity in intact MCF-7 breast cancer cells.[7]
Q3: In which cell lines can I test the activity of 667 COUMATE?
A3: MCF-7 and T47D breast cancer cell lines are commonly used to evaluate the in vitro efficacy of STS inhibitors like 667 COUMATE, as they express the STS enzyme and are responsive to estrogen.[8]
Q4: What are the key considerations for designing an in vitro experiment with 667 COUMATE?
A4: Key considerations include selecting an appropriate cell line with detectable STS activity, optimizing the concentration of the substrate (e.g., estrone sulfate), determining a suitable incubation time for the inhibitor, and choosing a reliable method for assessing STS activity or downstream effects like cell proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in STS activity measurements | Inconsistent cell numbers or protein concentrations. | Ensure accurate cell counting and perform a protein quantification assay (e.g., BCA or Bradford) to normalize the activity to the total protein content. |
| Substrate degradation or instability. | Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Lower than expected potency (High IC50) | Suboptimal assay conditions (pH, temperature). | The optimal pH for STS assays in MCF-7 cells is typically between 6.5 and 7.5.[9] Ensure the incubation is performed at 37°C. |
| Presence of interfering substances in the media. | If using serum-containing media, be aware that it may contain endogenous steroids or binding proteins. Consider using charcoal-stripped serum to reduce this interference. | |
| Inconsistent cell proliferation results | Cell line heterogeneity or passage number. | Use a consistent and low passage number of cells for experiments. Periodically perform cell line authentication. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity and temperature uniformity. |
Quantitative Data Summary
The following table summarizes the in vitro potency of 667 COUMATE in different experimental setups.
| Compound | Assay System | Potency (IC50) | Reference |
| 667 COUMATE (Irosustat) | Placental microsomes | 8 nM | [7] |
| 667 COUMATE (Irosustat) | Intact MCF-7 cells | 0.2 nM | [7] |
Detailed Experimental Protocol: In Vitro STS Inhibition Assay in MCF-7 Cells
This protocol provides a method for determining the inhibitory potency of 667 COUMATE on STS activity in a whole-cell assay.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Phenol red-free medium with charcoal-stripped serum
-
667 COUMATE (Irosustat)
-
[³H]-Estrone sulfate (substrate)
-
Toluene-based scintillation fluid
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Homogenization buffer
Procedure:
-
Cell Culture: Culture MCF-7 cells in their standard growth medium until they reach approximately 70-80% confluency.
-
Steroid Deprivation: Two to three days before the assay, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum to reduce the levels of endogenous steroids.
-
Inhibitor Treatment: On the day of the assay, treat the cells with varying concentrations of 667 COUMATE (e.g., 0.01 nM to 100 nM) for a predetermined incubation period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
STS Activity Assay: a. After the inhibitor incubation, wash the cells with PBS. b. Add fresh medium containing a known concentration of [³H]-estrone sulfate. c. Incubate for a specific time (e.g., 4 hours) at 37°C. d. Stop the reaction and separate the aqueous and organic phases. The product, [³H]-estrone, will be in the organic phase. e. Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS activity inhibition for each concentration of 667 COUMATE relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Steroid Sulfatase (STS) Pathway and Inhibition by 667 COUMATE.
Caption: Experimental Workflow for In Vitro STS Inhibition Assay.
Part 2: The Cumate-Inducible Gene Expression System
The Cumate-Inducible Gene Expression System is a powerful tool for regulating the expression of a target gene in a variety of host cells, including mammalian and bacterial cells.[10] It offers tight regulation, low background expression, and dose-dependent induction, making it ideal for functional genomics, pathway analysis, and biopharmaceutical production.[11]
Frequently Asked Questions (FAQs)
Q1: How does the Cumate-Inducible System work?
A1: The system is based on the regulatory elements of the cmt operon from Pseudomonas putida. The key components are the CymR repressor protein and the CuO operator sequence. In the absence of the inducer, cumate, the CymR protein binds to the CuO sequence placed downstream of a promoter, blocking transcription of the target gene. When cumate is added to the culture medium, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO operator, thus allowing transcription to proceed.[12]
Q2: What are the main advantages of the Cumate system?
A2: The primary advantages include:
-
Tight Regulation: Extremely low basal expression levels in the "off" state.[10]
-
Tunable Expression: The level of gene expression can be fine-tuned by varying the concentration of cumate.[11]
-
Reversibility: Gene expression can be turned off by removing cumate from the medium.[11]
-
Low Toxicity: Cumate is a non-toxic small molecule that does not generally affect cell physiology.[13]
Q3: What concentration of cumate should I use for induction?
A3: The optimal concentration of cumate can vary depending on the cell type and the specific vector system used. A good starting point for mammalian cells is a final concentration of 30 µg/mL.[14] For bacterial systems, concentrations ranging from 25 µM to 100 µM have been shown to be effective.[15][16] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: How long does it take to see induced gene expression?
A4: The induction kinetics are relatively rapid. In some systems, a response can be detected within minutes of adding cumate.[17] For stable mammalian cell lines, easily detectable levels of protein expression are typically observed within 24 to 72 hours.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background expression ("leaky" system) | Insufficient CymR repressor levels. | If using a two-vector system, consider increasing the ratio of the CymR repressor plasmid to the inducible expression plasmid during transfection or transduction. |
| Integration site of the transgene. | If you have generated a stable cell line, the integration site of the vector can influence basal expression. It may be necessary to screen multiple clones to find one with the tightest regulation. | |
| Low or no induction of gene expression | Suboptimal cumate concentration. | Perform a dose-response experiment with a range of cumate concentrations (e.g., 0.1X to 5X of the recommended concentration) to find the optimal level for your cells.[14] |
| Inefficient delivery of the vector system. | Optimize your transfection or transduction protocol to ensure efficient delivery of both the repressor and the inducible constructs. Use a reporter gene (e.g., GFP) to monitor delivery efficiency. | |
| Problem with the expression cassette. | Verify the integrity of your cloned gene of interest and ensure it is in the correct reading frame. Sequence the vector to confirm there are no mutations in the promoter or operator regions. | |
| Cell toxicity upon induction | The expressed protein is toxic to the cells. | Use a lower concentration of cumate to induce a lower level of protein expression. Perform a time-course experiment to determine the optimal induction duration before significant toxicity occurs. |
| Cumate stock solution issue. | Ensure the cumate is fully dissolved and at the correct concentration. Cumate is typically dissolved in ethanol.[15] |
Quantitative Data Summary
The following table provides examples of induction parameters for the cumate system in different cell types.
| Host Organism | Inducer Concentration | Induction Time | Observed Fold Induction | Reference |
| E. coli | 100 µM Cumate | 3 hours | ~6x higher on/off ratio than IPTG system | [10] |
| Lactobacillus plantarum | 100 µM Cumate | 5 hours | 27-fold | [16] |
| Sphingomonas sp. | 25-50 µM Cumate | 20-24 hours | >250-fold | [15] |
| HEK293 cells | 30 µg/mL Cumate | 3 days | Up to 40-fold | [14] |
Detailed Experimental Protocol: Cumate-Inducible Gene Expression in Mammalian Cells
This protocol provides a general workflow for using the cumate-inducible system in mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T)
-
Cumate-inducible expression vector containing the gene of interest (GOI)
-
CymR repressor vector (or an "all-in-one" vector)
-
Transfection reagent or viral packaging system
-
Cumate solution (e.g., 1000x stock in ethanol)
-
Cell culture medium and supplements
-
Selection antibiotic (if applicable)
Procedure:
-
Vector Delivery: Co-transfect or co-transduce the target cells with the cumate-inducible GOI vector and the CymR repressor vector. If using an all-in-one system, a single vector is used.
-
Stable Cell Line Generation (Optional): If long-term experiments are planned, select for stably transduced cells using the appropriate antibiotic marker present on the vector(s).
-
Induction of Gene Expression: a. Plate the transfected/transduced cells at an appropriate density. b. Allow the cells to adhere overnight. c. To induce gene expression, add the cumate solution directly to the cell culture medium at the desired final concentration (e.g., 30 µg/mL). Include a non-induced control (add the same volume of vehicle, e.g., ethanol). d. Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
Monitoring Expression: a. If the vector includes a fluorescent reporter (e.g., GFP), monitor the induction by fluorescence microscopy or flow cytometry. b. To measure the expression of the GOI, harvest the cells for downstream analysis, such as qRT-PCR for mRNA levels or Western blotting for protein levels.
-
Turning Off Expression: To turn off gene expression, remove the cumate-containing medium, wash the cells with PBS, and replace it with fresh medium without cumate. Expression levels will decrease over 24-72 hours.[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the Cumate-Inducible Gene Expression System.
Caption: Experimental Workflow for Cumate-Inducible Gene Expression.
References
- 1. Irosustat - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irosustat | TargetMol [targetmol.com]
- 8. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. systembio.com [systembio.com]
- 15. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to Validating the Specificity of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate for Steroid Sulfatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, commonly known as 4-methylumbelliferyl sulfamate (4-MUS), as a substrate for steroid sulfatase (STS). We offer a detailed comparison with alternative substrates, supported by available experimental data, to aid researchers in validating its specificity for STS activity assays.
Introduction to Steroid Sulfatase and 4-Methylumbelliferyl Sulfamate
Steroid sulfatase (STS), an enzyme localized in the endoplasmic reticulum, plays a pivotal role in the endocrine system by hydrolyzing sulfated steroid precursors into their biologically active forms.[1] This includes the conversion of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) to dehydroepiandrosterone (DHEA) and estrone (E1), respectively. These active steroids are crucial for a variety of physiological processes and are implicated in the progression of hormone-dependent cancers, such as breast and prostate cancer.
4-Methylumbelliferyl sulfamate (4-MUS) is a widely utilized fluorogenic substrate for measuring the activity of sulfatases, including STS.[2] The enzymatic cleavage of the sulfate group from 4-MUS by a sulfatase yields the highly fluorescent product 4-methylumbelliferone (4-MU), which can be readily quantified to determine enzyme activity. While 4-MUS is a convenient and sensitive substrate, its specificity for STS over other human sulfatases is a critical consideration for accurate and reliable experimental results.
Comparative Analysis of Substrates for Sulfatase Activity
The ideal substrate for an enzyme assay should exhibit high specificity and favorable kinetic parameters (low K_m and high V_max) for the target enzyme. Below, we compare 4-MUS with other commonly used or alternative substrates for sulfatase activity.
Quantitative Data Summary
Due to the lack of comprehensive studies directly comparing the kinetic parameters of human STS and other human arylsulfatases with 4-MUS in a single report, the following tables are compiled from various sources. This highlights a need for further direct comparative studies to definitively establish the specificity profile of 4-MUS.
Table 1: Kinetic Parameters of Human Sulfatases with 4-Methylumbelliferyl Sulfamate (4-MUS)
| Enzyme | K_m (µM) | V_max (relative units or specific activity) | Source |
| Steroid Sulfatase (STS) | Data not available | Data not available | |
| Arylsulfatase A (ARSA) | Data not available | Data not available | |
| Arylsulfatase B (ARSB) | Data not available | Data not available | |
| Arylsulfatase C (ARSC) | Data not available | Data not available |
Table 2: Alternative Substrates for Sulfatase Activity
| Substrate | Target Enzyme(s) | Key Characteristics | Source |
| p-Nitrocatechol Sulfate (pNCS) | General Sulfatases | Chromogenic substrate, allows for spectrophotometric detection. | [3] |
| 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) | Arylsulfatases A, B, C | Fluorogenic, reported to have up to a 20-fold lower K_m and a higher V_max for ARSA and ARSB compared to 4-MUS, allowing for continuous assays at optimal pH.[4] | [4] |
| Estrone Sulfate (E1S) | Steroid Sulfatase | Natural substrate for STS, highly specific. | |
| Dehydroepiandrosterone Sulfate (DHEAS) | Steroid Sulfatase | Natural substrate for STS, highly specific. |
Table 3: Inhibitory Concentration (IC_50) of 4-MUS for Sulfatases
| Enzyme | IC_50 (mM) | Source |
| Human Sulf1 | ~1 (for phosphate, an analog of the sulfate product) | [5] |
Note: Specific IC_50 values for 4-MUS against a panel of human sulfatases are not well-documented in the literature. The provided data for Sulf1 inhibition is with phosphate, which mimics the product of the sulfatase reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for fluorometric and colorimetric sulfatase activity assays.
1. Fluorometric Steroid Sulfatase Activity Assay using 4-Methylumbelliferyl Sulfamate (4-MUS)
This protocol is adapted from a method for arylsulfatase B and can be optimized for steroid sulfatase.[6]
-
Reagents:
-
Assay Buffer: 0.05 M Sodium Acetate, 20 mM Barium Acetate, pH 5.6
-
Substrate Stock Solution: 5 mM 4-methylumbelliferyl sulfate (4-MUS) in assay buffer (prepare fresh).
-
Stop Buffer: 350 mM Glycine, 440 mM Carbonate, pH 10.7.
-
Enzyme Preparation: Purified or recombinant steroid sulfatase, or cell/tissue homogenates.
-
4-Methylumbelliferone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve.
-
-
Procedure:
-
Prepare cell or tissue homogenates in ice-cold ddH₂O by sonication (e.g., three times for 10 seconds on ice).
-
In a microplate, combine 20 µL of the enzyme preparation (homogenate) with 80 µL of assay buffer.
-
To initiate the reaction, add 100 µL of the 5 mM 4-MUS substrate solution to each well.
-
Incubate the microplate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of stop buffer to each well.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
Calculate the concentration of the product (4-MU) using the standard curve.
-
Express the enzyme activity as nmol of product formed per mg of protein per hour.
-
2. Colorimetric Sulfatase Activity Assay using p-Nitrocatechol Sulfate (pNCS)
This is a general protocol for sulfatase activity that can be adapted for STS.
-
Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.0.
-
Substrate Solution: 10 mM p-nitrocatechol sulfate in assay buffer.
-
Stop Solution: 1 M NaOH.
-
Enzyme Preparation: Purified or recombinant steroid sulfatase, or cell/tissue homogenates.
-
-
Procedure:
-
In a microcentrifuge tube, pre-warm 400 µL of the substrate solution to 37°C.
-
Add 100 µL of the enzyme preparation to the substrate solution and mix gently.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of 1 M NaOH.
-
Measure the absorbance of the liberated p-nitrocatechol at 515 nm.
-
A blank reaction containing the enzyme preparation and stop solution added at time zero should be included.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-nitrocatechol under alkaline conditions.
-
Signaling Pathways and Experimental Workflows
Steroid Sulfatase Signaling Pathway
STS functions at a critical juncture in steroid metabolism. It desulfates inactive steroid precursors, which are transported into the cell, thereby providing the active steroids that can bind to and activate nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR). This activation leads to the transcription of target genes involved in cell proliferation, differentiation, and other physiological responses.
Caption: Steroid Sulfatase (STS) Signaling Pathway.
Experimental Workflow for Validating 4-MUS Specificity
To rigorously validate the specificity of 4-MUS for STS, a systematic experimental approach is required. This involves comparing its activity with STS against a panel of other human sulfatases.
Caption: Workflow for Specificity Validation.
Conclusion and Recommendations
This compound (4-MUS) remains a valuable tool for the fluorometric determination of sulfatase activity due to its convenience and sensitivity. However, for studies requiring high specificity for steroid sulfatase, researchers must exercise caution and implement rigorous validation experiments.
Key Recommendations:
-
Direct Comparative Studies: When possible, conduct direct comparisons of STS activity with 4-MUS against other relevant human sulfatases that may be present in the experimental system.
-
Use of Natural Substrates: For definitive confirmation of STS activity, consider using natural substrates like estrone sulfate or DHEAS in parallel experiments or as competitors.
-
Consider Alternative Substrates: For applications requiring higher sensitivity and continuous monitoring, the alternative fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) may be a superior choice, particularly for arylsulfatases A, B, and C.[4]
-
Thorough Data Reporting: When publishing results obtained using 4-MUS, it is essential to detail the experimental conditions and any validation steps taken to ensure the measured activity is predominantly from STS.
By following these guidelines and utilizing the provided protocols and workflows, researchers can more confidently assess the specificity of 4-MUS in their experimental context and contribute to a more robust understanding of steroid sulfatase function.
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Human Sulfatase Sulf1 and Its High Affinity Heparin/Heparan Sulfate Interaction Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B) on Molecular Pathophysiology and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) vs. estrone-3-O-sulfamate (EMATE)
For researchers and professionals in drug development, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a detailed, objective comparison of two prominent steroid sulfatase (STS) inhibitors: 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) and estrone-3-O-sulfamate (EMATE). This comparison is supported by experimental data on their performance, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective unconjugated forms, estrone (E1) and DHEA.[1][2] These products can be further converted into potent estrogens like estradiol, which can stimulate the growth of hormone-dependent tumors, particularly in postmenopausal breast cancer.[1][3] Consequently, the inhibition of STS is a promising therapeutic strategy for such cancers.
Estrone-3-O-sulfamate (EMATE) is a potent, active site-directed irreversible steroidal inhibitor of STS.[4] Its structure is based on the natural substrate of the enzyme, estrone. While highly effective, its clinical utility is hampered by its inherent estrogenic activity.[5][6]
This compound (COUMATE) is a non-steroidal STS inhibitor.[4][7] A key advantage of COUMATE and its derivatives is their lack of estrogenic effects, making them more suitable candidates for endocrine therapy.[4][8]
Performance Comparison: COUMATE vs. EMATE
The inhibitory potency of COUMATE and EMATE has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity
| Compound | Assay System | IC50 Value | Reference |
| EMATE | Intact MCF-7 breast cancer cells | 65 pM | [4] |
| Human placental microsomes | ~25 nM | [9] | |
| COUMATE | Intact MCF-7 breast cancer cells | 380 nM | [4] |
| Human placental microsomes | >90% inhibition at 10 µM | [4] | |
| 667COUMATE (Irosustat) | Intact MCF-7 breast cancer cells | 8 nM | [10] |
| Human placental microsomes | 8 nM | [10] |
Note: 667COUMATE (Irosustat) is a more potent, tricyclic derivative of COUMATE that has entered clinical trials.[1][10]
In Vivo Properties
| Property | EMATE | COUMATE | Reference |
| Estrogenicity | Estrogenic | Non-estrogenic | [4][5][8] |
| Oral Activity | Orally active | Orally active | [4][8] |
| In Vivo STS Inhibition | Effectively abolished STS activity in rats at 1 mg/kg.[11] | A single oral dose of 10 mg/kg in rats resulted in significant inhibition of liver STS activity.[8] After multiple dosing (10 mg/kg/day for 7 days), it inhibited liver estrone sulfatase activity by 85%.[8] | [8][11] |
Signaling Pathway
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active estrogens, a pathway targeted by both COUMATE and EMATE.
Experimental Protocols
Steroid Sulfatase (STS) Inhibition Assay in Human Placental Microsomes
This protocol is adapted from methodologies described for assessing STS inhibitory activity.[12][13][14]
Objective: To determine the in vitro potency of test compounds (COUMATE and EMATE) in inhibiting STS activity in a subcellular fraction rich in the enzyme.
Materials:
-
Human placental microsomes
-
[6,7-³H]-Estrone-3-sulfate (³H-E1S) as substrate
-
Unlabeled estrone-3-sulfate (E1S)
-
Test inhibitors (COUMATE, EMATE) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ³H-E1S and dilute with unlabeled E1S in phosphate buffer to achieve the desired final substrate concentration (e.g., 20 µM) and specific activity.
-
Prepare serial dilutions of the test inhibitors (COUMATE and EMATE) in the appropriate solvent.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific amount of human placental microsomal protein (e.g., 10-20 µg).
-
Add the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the microsomes with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the ³H-E1S substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Extraction and Measurement:
-
Stop the reaction by adding toluene to extract the product, [³H]-Estrone (³H-E1), which is more soluble in the organic phase than the substrate.
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the toluene (upper) layer to a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of STS activity) by fitting the data to a suitable dose-response curve.
-
MCF-7 Breast Cancer Cell Proliferation Assay
This protocol is a standard method to assess the effect of compounds on the proliferation of estrogen receptor-positive breast cancer cells.[2][15]
Objective: To evaluate the effect of STS inhibitors on the proliferation of MCF-7 cells, particularly to assess the estrogenic or anti-proliferative effects of the compounds.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium supplemented with charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds (COUMATE, EMATE)
-
Estrone sulfate (E1S) as a proliferation stimulus
-
Cell proliferation reagent (e.g., MTT, MTS, or a DNA-binding dye like SYBR Green)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in standard medium.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in phenol red-free medium with charcoal-stripped FBS.
-
Allow the cells to attach and acclimatize for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds (COUMATE, EMATE) in the assay medium.
-
To assess the inhibitory effect on E1S-stimulated proliferation, treat the cells with a fixed concentration of E1S in the presence of varying concentrations of the inhibitors.
-
To assess the intrinsic estrogenic activity, treat the cells with the inhibitors alone.
-
Include appropriate controls: vehicle control, E1S alone, and a positive control for proliferation (e.g., estradiol).
-
Incubate the plates for a period of 5-7 days.
-
-
Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle control to determine the relative cell proliferation.
-
Plot the relative proliferation against the logarithm of the compound concentration.
-
For inhibitory effects, calculate the IC50 value. For stimulatory (estrogenic) effects, calculate the EC50 value.
-
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Conclusion
The choice between COUMATE and EMATE as STS inhibitors depends heavily on the specific research or therapeutic goal.
-
EMATE is an exceptionally potent inhibitor of STS in vitro. However, its significant estrogenic activity is a major drawback for its use in treating hormone-dependent cancers.
-
COUMATE , while less potent than EMATE in its parent form, offers the crucial advantage of being non-estrogenic. This characteristic makes it and its more potent derivatives, such as Irosustat (667COUMATE), far more viable candidates for clinical development in endocrine therapies. The progression of Irosustat into clinical trials underscores the therapeutic potential of the non-steroidal coumarin-based sulfamate scaffold.
For researchers investigating the biological roles of STS, EMATE can serve as a powerful tool, provided its estrogenic effects are controlled for or are not a confounding factor in the experimental design. For drug development aimed at treating hormone-sensitive cancers, the non-steroidal profile of COUMATE and its analogs represents a more promising and clinically relevant approach. This guide provides the foundational data and protocols to aid in the informed selection and application of these important STS inhibitors.
References
- 1. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
- 11. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human placental sterylsulfatase by synthetic analogs of estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Irreversible Inhibition of Steroid Sulfatase by 4-methyl-2-oxo-2H-chromen-7-yl sulfamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (also known as COUMATE) with other key steroid sulfatase (STS) inhibitors. It delves into the experimental data supporting its irreversible inhibitory mechanism and offers detailed protocols for its confirmation.
Comparative Analysis of Steroid Sulfatase Inhibitors
This compound is a potent, non-steroidal, irreversible inhibitor of steroid sulfatase.[1] Its inhibitory activity is comparable to other well-characterized STS inhibitors, including both steroidal and other non-steroidal compounds. The following table summarizes the quantitative data for COUMATE and its key alternatives.
| Inhibitor | Type | Target | IC50 | Ki | k_inact | Assay System |
| This compound (COUMATE) | Non-steroidal, Irreversible | Steroid Sulfatase | 380 nM | N/A | N/A | Intact MCF-7 cells |
| >90% inhibition at 10 µM | Placental microsomes | |||||
| Irosustat (STX64, 667-COUMATE) | Non-steroidal, Irreversible | Steroid Sulfatase | 8 nM | N/A | N/A | Placental microsomes |
| 0.2 nM | MCF-7 cells | |||||
| Estrone-3-O-sulfamate (EMATE) | Steroidal, Irreversible | Steroid Sulfatase | 65 pM | N/A | N/A | MCF-7 cells |
| 18 nM | 73 nM | N/A | Placental microsomes | |||
| Danazol | Steroidal | Steroid Sulfatase | N/A | 2.3–8.2 μM | N/A | N/A |
| 3-hexyl-4-methylcoumarin-7-O-sulfamate | Non-steroidal, Irreversible | Steroid Sulfatase | 0.68 nM | N/A | N/A | Intact MCF-7 cells |
| 8 nM | Placental microsomes | |||||
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | Non-steroidal, Irreversible | Steroid Sulfatase | 1 nM | N/A | N/A | Intact MCF-7 cells |
| 32 nM | Placental microsomes |
Confirming the Irreversible Inhibitory Mechanism
The irreversible nature of inhibition by this compound is attributed to its sulfamate moiety, which is believed to covalently modify a key amino acid residue in the active site of the steroid sulfatase enzyme. The following experimental workflow is designed to rigorously confirm this mechanism.
Caption: Experimental workflow for confirming the irreversible inhibition of steroid sulfatase.
Experimental Protocols
Enzyme Kinetics Assay (Time-course)
Objective: To determine if the inhibition of STS by this compound is time-dependent, a hallmark of irreversible inhibition.
Methodology:
-
Preparation: Prepare solutions of purified human STS enzyme, the substrate (e.g., estrone sulfate), and various concentrations of this compound.
-
Incubation: Pre-incubate the STS enzyme with different concentrations of the inhibitor for varying time intervals (e.g., 0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
Measurement: Monitor the formation of the product (e.g., estrone) over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: Plot the initial reaction velocity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in enzyme activity indicates irreversible inhibition.
Dialysis Experiment
Objective: To determine if the inhibitory effect of this compound can be reversed by removing the unbound inhibitor.
Methodology:
-
Incubation: Incubate the STS enzyme with a concentration of this compound sufficient to cause significant inhibition. A control sample with the enzyme and vehicle (without inhibitor) should be prepared in parallel.
-
Dialysis: Place the enzyme-inhibitor mixture and the control sample in separate dialysis bags with a molecular weight cut-off that allows the inhibitor to pass through but retains the enzyme. Dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to ensure complete removal of the unbound inhibitor.
-
Activity Assay: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples.
-
Analysis: If the enzyme activity in the inhibitor-treated sample is not restored to the level of the control sample, it provides strong evidence for irreversible inhibition.
Mass Spectrometry Analysis
Objective: To directly observe the covalent modification of the STS enzyme by this compound.
Methodology:
-
Incubation: Incubate the STS enzyme with an excess of this compound. A control sample with the enzyme alone should be prepared.
-
Sample Preparation: After incubation, remove the excess unbound inhibitor. The protein samples are then prepared for mass spectrometry analysis, which may involve digestion with a protease (e.g., trypsin) to generate smaller peptides.
-
Mass Spectrometry: Analyze the samples using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the mass spectra of the inhibitor-treated and control samples. An increase in the mass of the enzyme or a specific peptide corresponding to the mass of the inhibitor (or a fragment thereof) confirms the formation of a covalent adduct. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.
Steroid Sulfatase Signaling Pathway and the Impact of Inhibition
Steroid sulfatase plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates into their active forms. Inhibition of STS, therefore, has significant downstream effects on hormone-dependent signaling pathways.
Caption: The steroid sulfatase signaling pathway and its inhibition.
By irreversibly inhibiting STS, this compound blocks the conversion of DHEA-S and E1-S to DHEA and estrone, respectively. This leads to a reduction in the downstream production of active androgens and estrogens, thereby suppressing the activation of their respective receptors and inhibiting the proliferation and survival of hormone-dependent cells. This mechanism of action makes it a promising candidate for the treatment of hormone-dependent diseases such as breast cancer.
References
A Comparative Analysis of the Efficacy of Steroidal vs. Non-Steroidal Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of steroidal and non-steroidal steroid sulfatase (STS) inhibitors, supported by experimental data. Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates.[1][2] Its inhibition is a key therapeutic strategy for hormone-dependent diseases, including breast, prostate, and endometrial cancers.[1][3]
Mechanism of Action and Signaling Pathway
STS inhibitors function by blocking the active site of the steroid sulfatase enzyme, preventing it from converting sulfated steroid precursors like Dehydroepiandrosterone sulfate (DHEAS) and Estrone sulfate (E1S) into their active, unconjugated forms (DHEA and E1).[1][4] This reduction in active steroid hormones can limit the proliferation of hormone-dependent cancer cells.[3][5] Inhibitors are broadly categorized as steroidal (structurally similar to the enzyme's natural substrates) and non-steroidal. Many potent inhibitors, both steroidal and non-steroidal, are irreversible and feature an aryl sulfamate group that is believed to permanently modify the formylglycine residue in the enzyme's active site.[6][7]
The following diagram illustrates the central role of STS in the steroidogenesis pathway.
Caption: Role of STS in converting inactive steroid sulfates to active hormones that can promote tumor growth.
Data Presentation: Comparative Efficacy
The efficacy of STS inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The tables below summarize the IC50 values for prominent steroidal and non-steroidal STS inhibitors across various experimental systems. Lower IC50 values indicate higher potency.
Table 1: Efficacy of Steroidal STS Inhibitors
| Inhibitor | Type | Experimental System | IC50 Value | Reference |
| EMATE (Estrone-3-O-sulfamate) | Steroidal, Irreversible | Intact MCF-7 Cells | 65 pM | [8] |
| Placental Microsomes | 1 nM | [9] | ||
| E2MATE (Estradiol-3-O-sulfamate) | Steroidal, Irreversible | Placental Microsomes | - | [6] |
| STX213 | Steroidal, Irreversible | Placental Microsomes | 1 nM | [9] |
| 4-Nitro-EMATE | Steroidal, Irreversible | Placental Microsomes | 0.8 nM | [10] |
| MCF-7 Cells | 0.01 nM | [10] |
Table 2: Efficacy of Non-Steroidal STS Inhibitors
| Inhibitor | Type | Experimental System | IC50 Value | Reference |
| Irosustat (STX64, 667COUMATE) | Non-Steroidal, Irreversible | Placental Microsomes | 8 nM | [11] |
| JEG-3 Cells | 1.5 nM | [12] | ||
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Non-Steroidal, Irreversible | Intact MCF-7 Cells | 380 nM | [8] |
| Placental Microsomes | >90% inhibition @ 10 µM | [8] | ||
| 3,4-dimethylcoumarin-7-O-sulfamate | Non-Steroidal, Irreversible | Intact MCF-7 Cells | 30 nM | [8] |
| (p-O-sulfamoyl)-N-alkanoyl tyramine (Cmpd 18) | Non-Steroidal, Irreversible | Placental Microsomes | 55.8 nM | [13] |
| Steroid sulfatase-IN-2 | Non-Steroidal | JEG-3 Cell Lysate | 109.5 nM | [14] |
| Whole JEG-3 Cells | 13.6 nM | [14] | ||
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Non-Steroidal, Irreversible | Intact MCF-7 Cells | 0.68 nM | [15] |
| Placental Microsomes | 8 nM | [15] |
Analysis: The data reveals that both steroidal and non-steroidal classes contain highly potent STS inhibitors. The steroidal inhibitor EMATE and its derivatives show exceptional potency, with IC50 values in the picomolar to low nanomolar range.[8][10] However, a significant drawback of early steroidal inhibitors like EMATE is their inherent estrogenic activity, as they can be metabolized to active estrogens.[13]
Non-steroidal inhibitors were developed to overcome this limitation.[8] Irosustat (STX64/667COUMATE), the most clinically advanced STS inhibitor, demonstrates potent inhibition in the low nanomolar range and is devoid of estrogenic effects.[11][16] Subsequent development of non-steroidal compounds, such as coumarin derivatives, has yielded inhibitors with potencies rivaling or even exceeding those of the early steroidal agents.[15]
Experimental Protocols
The determination of STS inhibitor efficacy typically involves in vitro assays using either isolated enzyme preparations or whole-cell systems.
General Protocol for STS Inhibition Assay in Placental Microsomes:
-
Enzyme Source Preparation: Human placental microsomes, a rich source of STS, are prepared through differential centrifugation of placental homogenates.
-
Assay Reaction: The microsomal preparation is incubated at 37°C in a buffered solution (e.g., Tris-HCl) with a radiolabeled substrate, typically [³H]Estrone Sulfate (E1S).
-
Inhibitor Addition: Test compounds (steroidal or non-steroidal inhibitors) are added to the reaction mixture at varying concentrations. A control reaction without any inhibitor is run in parallel.
-
Reaction Termination & Product Extraction: After a set incubation period, the reaction is stopped. The product, [³H]Estrone (E1), is separated from the unreacted substrate by solvent extraction (e.g., with toluene).
-
Quantification: The radioactivity of the extracted product is measured using liquid scintillation counting.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]
The following workflow diagram illustrates this process.
Caption: A typical experimental workflow for determining STS inhibitor IC50 values.
In Vivo and Clinical Findings
While in vitro potency is crucial, in vivo efficacy is the ultimate determinant of therapeutic potential.
-
Steroidal Inhibitors: EMATE demonstrated the ability to almost completely inhibit liver STS activity in rats following subcutaneous administration.[5] However, its estrogenic properties have limited its clinical development.[13]
-
Non-Steroidal Inhibitors: Irosustat (STX64) has been the most extensively studied STS inhibitor in clinical trials.[9] Phase I/II trials in postmenopausal women with breast cancer confirmed its ability to effectively inhibit STS and showed clinical benefit.[3][16] Studies have also explored its potential in endometrial and prostate cancer.[3][9] More recent preclinical studies have shown that novel STS inhibitors can suppress tumor growth in castration-resistant prostate cancer models, particularly when combined with other antiandrogen therapies.[4][18]
Conclusion
Both steroidal and non-steroidal STS inhibitors have demonstrated high efficacy in inhibiting the steroid sulfatase enzyme.
-
Steroidal inhibitors were the first to be developed and exhibit very high potency. Their primary limitation is the potential for estrogenic side effects.
-
Non-steroidal inhibitors were designed to eliminate this estrogenicity, a crucial advantage for treating hormone-sensitive cancers. The leading non-steroidal agent, Irosustat, has shown promise in clinical trials, validating STS as a therapeutic target.
Ongoing research focuses on developing next-generation non-steroidal inhibitors and dual-action agents that target both STS and other key enzymes in steroid synthesis, such as aromatase, to provide a more comprehensive blockade of hormone production for cancer therapy.[9][16]
References
- 1. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future | MDPI [mdpi.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urologytimes.com [urologytimes.com]
A Comparative Guide to the Anti-Cancer Activity of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a potent steroid sulfatase (STS) inhibitor, across various cancer cell lines. The data presented herein is supported by experimental evidence from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug development.
Introduction
This compound, also known as COUMATE, is a non-steroidal, irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active estrogens and androgens by converting circulating steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as breast and prostate cancer, intratumoral STS activity is a key driver of tumor growth. By blocking this enzyme, this compound and its derivatives represent a promising therapeutic strategy. This guide provides a cross-validation of its activity in different cell lines and compares its performance with other known STS inhibitors.
Mechanism of Action: Steroid Sulfatase Inhibition
This compound acts as an active-site-directed irreversible inhibitor of STS. The sulfamate moiety of the compound is transferred to the active site of the enzyme, leading to its inactivation. This blockage of STS activity reduces the local production of estrogens and androgens within the tumor microenvironment, thereby inhibiting the proliferation of hormone-dependent cancer cells.
Comparative Activity in Different Cell Lines
The inhibitory activity of this compound and its analogs has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency.
Table 1: In Vitro STS Inhibitory Activity of this compound and its Derivatives
| Compound | Cell Line | Assay Type | IC50 | Reference |
| 4-methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 | Intact Cells | In the higher nM to low µM range (inferred) | [1] |
| 3,4-dimethylcoumarin-7-O-sulfamate | MCF-7 | Intact Cells | 30 nM | [1] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 | Intact Cells | 0.68 nM | [1] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 | Intact Cells | 1 nM | [1] |
| Coumarin-7-O-sulfamate | Placental Microsomes | Enzymatic | 1.38 µM | [2] |
Note: The parent compound, 4-methylcoumarin-7-O-sulfamate, is a potent inhibitor, though its derivatives show significantly enhanced activity, with some reaching picomolar potency.[1]
Table 2: Comparison with Other Steroid Sulfatase Inhibitors
| Compound | Cell Line/Assay | IC50 | Reference |
| Irosustat (STX64/667 COUMATE) | MCF-7 (Intact Cells) | 0.2 nM | [3] |
| Placental Microsomes | 8 nM | [3] | |
| KW-2581 | ZR-75-1 (Intact Cells) | 13 nM | [4] |
| Estrone-3-O-sulfamate (EMATE) | MCF-7 (Intact Cells) | 65 pM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Steroid Sulfatase (STS) Activity Assay (Intact Cells)
This protocol is adapted from studies evaluating STS inhibitors in whole-cell assays.
-
Cell Culture: Plate breast cancer cells (e.g., MCF-7, T47D) in 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 24-48 hours.
-
Substrate Addition: Add a radiolabeled substrate, such as [3H]-estrone sulfate, to each well at a final concentration of approximately 20 nM.
-
Incubation: Incubate the plates at 37°C for 4-6 hours.
-
Extraction: Stop the reaction by adding an organic solvent (e.g., toluene or diethyl ether). The unconjugated steroid product will be extracted into the organic phase.
-
Quantification: Separate the organic and aqueous phases. The radioactivity in the organic phase, corresponding to the amount of hydrolyzed substrate, is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualization of Experimental Workflow and Comparative Logic
Conclusion
This compound is a foundational molecule for a class of potent steroid sulfatase inhibitors. While its own activity is significant, its derivatives have demonstrated exceptional potency, often surpassing that of the clinical candidate Irosustat in in vitro assays.[1] The data indicates that these coumarin-based sulfamates are effective in inhibiting STS in various breast cancer cell lines, including both estrogen receptor-positive and -negative subtypes, suggesting a broad potential therapeutic window. A key advantage of this non-steroidal scaffold is the lack of inherent estrogenic activity, which is a significant concern with first-generation steroidal STS inhibitors like EMATE.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in the treatment of hormone-dependent malignancies.
References
- 1. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. bosterbio.com [bosterbio.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate Against Steroid Sulfatase (STS) Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potency of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, commonly known as COUMATE, against steroid sulfatase (STS) enzymes. COUMATE is a non-steroidal, irreversible inhibitor of STS, an enzyme implicated in the progression of hormone-dependent cancers such as breast and prostate cancer.[1][2][3] This document compares the inhibitory activity of COUMATE with other STS inhibitors, presents detailed experimental protocols for assessing STS inhibition, and explores the critical signaling pathways involved. A key focus is placed on the potential impact of STS mutations on inhibitor efficacy, a crucial consideration in the development of targeted cancer therapies.
Comparative Potency of COUMATE and Other STS Inhibitors
The inhibitory potency of COUMATE and other coumarin-based sulfamate derivatives has been evaluated against wild-type steroid sulfatase (STS) from various sources, including human placental microsomes and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | Chemical Class | Target Enzyme Source | IC50 (nM) | Reference |
| This compound (COUMATE) | Coumarin Sulfamate | Human Placental Microsomes | 380 | [3] |
| Irosustat (STX64 / 667 COUMATE) | Tricyclic Coumarin Sulfamate | Human Placental Microsomes | 8 | [4] |
| Irosustat (STX64 / 667 COUMATE) | JEG-3 Cells | 1.5 | [4][5] | |
| Tricyclic Derivative 9e | Tricyclic Coumarin Sulfamate | Human Placental STS | Kᵢ = 0.05 | [6][7] |
| Tetracyclic Derivative 10c | Tetracyclic Coumarin Sulfamate | Human Placental STS | Kᵢ = 0.4 | [6][7] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal Sulfamate | MCF-7 Cells | 0.065 | [3] |
The Impact of STS Mutations on Inhibitor Potency: A Prospective Analysis
While direct experimental data on the effect of mutations on the potency of this compound is lacking, it is a critical area of consideration for the development of durable cancer therapies. Mutations in the STS gene can lead to amino acid substitutions in the enzyme, potentially altering its structure and function.[8] Such alterations can impact the binding affinity of inhibitors, leading to drug resistance.
Several point mutations in the STS gene have been identified in patients with X-linked ichthyosis, leading to a catalytically inactive enzyme.[8] In the context of cancer, mutations could theoretically arise that reduce the binding affinity of inhibitors like COUMATE without completely abolishing the enzyme's catalytic activity. This would render the inhibitor less effective at blocking the production of estrogenic steroids, thereby promoting tumor growth.
Future research should focus on:
-
Identifying clinically relevant STS mutations in hormone-dependent cancers.
-
Characterizing the enzymatic activity of these mutant STS proteins.
-
Evaluating the potency of COUMATE and other STS inhibitors against these mutant enzymes through in vitro enzymatic assays and cell-based models.
This knowledge is essential for predicting patient response to STS inhibitor therapy and for the rational design of next-generation inhibitors that can overcome potential resistance mechanisms.
Experimental Protocols
Steroid Sulfatase (STS) Inhibition Assay (Whole-Cell Method using MCF-7 Cells)
This protocol outlines a method for determining the inhibitory potency of compounds against STS in a whole-cell context, using the MCF-7 breast cancer cell line which endogenously expresses STS.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
[6,7-³H]estrone-3-sulfate (³H-E1S) as the substrate
-
Toluene
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells into 24-well plates and allow them to adhere and grow to approximately 70-80% confluency.
-
Inhibitor Treatment: On the day of the experiment, wash the cells with PBS. Add fresh serum-free medium containing various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add ³H-E1S to each well to a final concentration of approximately 20 nM.
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C.
-
Extraction: Stop the reaction by adding toluene to each well. The radiolabeled estrone (³H-E1), the product of the STS reaction, will be extracted into the organic phase.
-
Quantification: Transfer an aliquot of the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Site-Directed Mutagenesis of the STS Gene
This protocol provides a general workflow for creating specific mutations in the STS gene to study their effects on enzyme activity and inhibitor sensitivity.
Materials:
-
Plasmid DNA containing the wild-type human STS cDNA
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation flanked by 15-20 bases of correct sequence on both sides.
-
PCR Amplification: Perform a PCR reaction using the wild-type STS plasmid as a template and the mutagenic primers. The reaction will generate copies of the plasmid containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which includes the parental (wild-type) plasmid DNA isolated from most E. coli strains. The newly synthesized, unmethylated mutant plasmid DNA will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression and Characterization: The mutated STS plasmid can then be used for protein expression and subsequent enzymatic and inhibitor-binding studies.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Steroid Sulfatase (STS) Signaling Pathway.
Caption: Experimental Workflow for STS Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. academic.oup.com [academic.oup.com]
A Comparative Benchmarking Guide: COUMATE Versus Next-Generation Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of COUMATE (Irosustat), a first-in-class steroid sulfatase (STS) inhibitor, against emerging next-generation STS inhibitors. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and professionals in the field of drug development.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active sex steroids.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), to their active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[3] These active steroids can be further converted into potent androgens and estrogens, which play a crucial role in the progression of hormone-dependent cancers, including breast and prostate cancer.[4][5][6] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.[7]
COUMATE, also known as 667-Coumate, STX64, and its clinical development name Irosustat, is a potent, non-steroidal, irreversible inhibitor of STS.[8] It has been the subject of numerous preclinical and clinical investigations, establishing it as a benchmark compound in this class of inhibitors.[9][10] This guide benchmarks COUMATE against a landscape of developing next-generation STS inhibitors, including second-generation inhibitors and dual-target inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and in vivo efficacy of COUMATE and a selection of next-generation STS inhibitors.
Table 1: In Vitro Potency of Steroid Sulfatase Inhibitors
| Inhibitor | Type | Cell Line / Assay | IC50 Value | Citation(s) |
| COUMATE (Irosustat) | Non-steroidal, Irreversible | Placental microsomes | 8 nM | [11][12] |
| MCF-7 cells | 0.2 nM | [11][12] | ||
| JEG-3 cells | 0.015 - 0.025 nM | [13] | ||
| EMATE | Steroidal, Irreversible | MCF-7 cells | 65 pM | [1] |
| STX213 | Second-generation, Steroidal | Placental microsomes | 1 nM | [10] |
| KW-2581 | Novel Steroidal | Recombinant human ARSs | 4.0 nM | [14] |
| DASI 20 | Dual Aromatase-STS Inhibitor | JEG-3 cells | 35 nM (STS) | [15] |
| DASI 23 | Dual Aromatase-STS Inhibitor | JEG-3 cells | 5.5 nM (STS) | [15] |
| Hybrid DASI 15 | Dual Aromatase-STS Inhibitor | JEG-3 cells | 0.13 nM (STS) | [16] |
Table 2: In Vivo Efficacy of Steroid Sulfatase Inhibitors
| Inhibitor | Animal Model | Dose | Effect | Citation(s) |
| COUMATE (Irosustat) | Ovariectomized rats with NMU-induced mammary tumors | 10 mg/kg/day, p.o. | 97.9% inhibition of liver STS activity; tumor regression | [11][12] |
| Ovariectomized nude mice with MCF-7 xenografts | Not specified | Reduced tumor growth | [17] | |
| STX213 | Ovariectomized nude mice with MCF-7 xenografts | Not specified | Greater tumor growth inhibition than COUMATE | [17] |
| KW-2581 | Rats with NMU-induced mammary tumors | Not specified | Tumor regression comparable to tamoxifen and COUMATE | [14] |
| DASI 20 | Rats | 1 mg/kg, p.o. | Potent inhibition of liver STS activity | [15] |
| DASI 23 | Rats | 1 mg/kg, p.o. | Potent inhibition of liver STS activity | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Steroidogenic pathway and the mechanism of action of STS inhibitors.
Caption: General experimental workflow for benchmarking STS inhibitors.
Experimental Protocols
In Vitro Steroid Sulfatase Activity Assay (MCF-7 Cells)
This protocol is a synthesized representation based on methodologies described in the cited literature.[11][12]
-
Cell Culture:
-
Human breast cancer MCF-7 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum (FCS) and essential nutrients.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
When cells reach approximately 60% confluency, they are treated with varying concentrations of the STS inhibitor (e.g., COUMATE) prepared in the growth medium. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
-
STS Activity Measurement:
-
After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with a solution containing a radiolabeled substrate, such as [3H]estrone sulfate, in serum-free medium.
-
The reaction is stopped after a defined time by adding an organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
The organic layer, containing the hydrolyzed [3H]estrone, is separated from the aqueous layer.
-
The radioactivity in the organic layer is quantified using a scintillation counter.
-
The percentage of STS inhibition is calculated by comparing the amount of hydrolyzed substrate in inhibitor-treated cells to the vehicle-treated control cells.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of STS activity, is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol is a generalized representation based on methodologies described in the cited literature.[14][17]
-
Animal Model and Tumor Implantation:
-
Ovariectomized female immunodeficient mice (e.g., nude mice) are used.
-
Hormone-dependent breast cancer cells (e.g., MCF-7) are implanted subcutaneously. To mimic the clinical scenario of high STS expression, cells overexpressing STS can be used.[10]
-
-
Tumor Growth Stimulation:
-
Tumor growth is stimulated by subcutaneous administration of a steroid sulfate, typically estrone sulfate (E1S).
-
-
Inhibitor Administration:
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
The STS inhibitor is administered orally (p.o.) daily at specified doses. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume and animal body weight are measured regularly (e.g., weekly).
-
At the end of the study, animals are euthanized, and tumors and other tissues (e.g., liver) are collected.
-
-
Pharmacodynamic Analysis:
-
STS activity in the collected tumor and liver tissues is measured to confirm target engagement.
-
Blood samples are collected to measure serum levels of various steroid hormones using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess the systemic effects of the inhibitor.[18][19]
-
Conclusion
COUMATE (Irosustat) has been a pivotal tool in establishing the therapeutic potential of steroid sulfatase inhibition. The data presented in this guide demonstrates its high potency both in vitro and in vivo. However, the field is evolving, with next-generation inhibitors showing promise for even greater efficacy. Second-generation inhibitors like STX213 have demonstrated superior tumor growth inhibition in preclinical models.[17] Furthermore, the development of dual-target inhibitors, such as dual aromatase-STS inhibitors, represents an innovative strategy to more comprehensively block estrogenic signaling in hormone-dependent cancers.[16][20][21] The continued benchmarking of new compounds against established inhibitors like COUMATE is essential for the advancement of novel and more effective cancer therapies.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Irosustat - Wikipedia [en.wikipedia.org]
- 9. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irosustat | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Highly Potent First Examples of Dual AromataseâSteroid Sulfatase Inhibitors based on a Biphenyl Template - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 16. Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 20. First dual aromatase-steroid sulfatase inhibitors. | Semantic Scholar [semanticscholar.org]
- 21. Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparative study of the anti-cancer effects of various coumarin-based compounds
For Researchers, Scientists, and Drug Development Professionals
Coumarin, a naturally occurring benzopyrone, and its derivatives have emerged as a promising class of compounds in the field of oncology. Exhibiting a wide spectrum of biological activities, these compounds have demonstrated significant anti-cancer effects across various cancer cell lines. This guide provides a comparative overview of the anti-proliferative and pro-apoptotic effects of several coumarin-based compounds, supported by experimental data and detailed methodologies. The information presented herein is intended to aid researchers in the identification and development of novel coumarin-based therapeutics.
Comparative Cytotoxicity of Coumarin Derivatives
The anti-proliferative activity of various coumarin derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected coumarin derivatives against common cancer cell lines, including breast (MCF-7), lung (A549), leukemia (HL-60), and liver (HepG2) cancer.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | HL-60 | 8.09 | Staurosporine | 7.48 |
| MCF-7 | 3.26 | Staurosporine | 3.06 | |
| A549 | 9.34 | Staurosporine | 3.7 | |
| Compound 8b | HepG2 | 13.14 | Staurosporine | 10.24 |
| MCF-7 | 7.35 | Staurosporine | 3.06 | |
| A549 | 4.63 | Staurosporine | 3.7 | |
| Coumarin-triazole 18c | MCF-7 | 2.66 | Cisplatin | >10 |
| Ferulin C | Breast Cancer | - | - | - |
| Osthole | Various | - | - | - |
Note: IC50 values are compiled from multiple studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Induction of Apoptosis by Coumarin Compounds
A primary mechanism through which coumarin derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The following table presents data on the apoptotic effects of selected coumarin compounds on cancer cells.
| Compound | Cancer Cell Line | Assay | Observation |
| Compound 4 | HL-60 | Cell Cycle Analysis | G2/M phase arrest |
| DNA Fragmentation | Increased DNA fragmentation | ||
| Western Blot | Upregulation of Bax, Downregulation of Bcl-2, Cleavage of Caspase-3 and PARP | ||
| Compound 8b | HepG2 | Cell Cycle Analysis | G2/M phase arrest |
| DNA Fragmentation | Increased DNA fragmentation | ||
| Western Blot | Upregulation of Bax, Downregulation of Bcl-2, Cleavage of Caspase-3 and PARP | ||
| Ferulin C | Breast Cancer | Western Blot | Inhibition of PI3K/Akt/mTOR signaling pathway[1] |
| Osthole | Various | Western Blot | Modulation of Bcl-2 family proteins, activation of caspases[1] |
| Coumarin Sulfonamides | MDA-MB-231 | Cell Migration Assay | Inhibition of cell migration[2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Flow Cytometry for Apoptosis Analysis
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Treat cells with the desired concentrations of coumarin compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by coumarin compounds and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating anti-cancer effects of coumarin derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.
Caption: Induction of apoptosis by coumarin derivatives via the intrinsic pathway.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Methyl-2-oxo-2H-chromen-7-yl Sulfamate as a Tool for Studying Steroid Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of steroid metabolism is crucial for understanding endocrine function and developing novel therapeutics. This guide provides an objective comparison of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (4-MU-sulfamate), a widely used fluorogenic probe, with gold-standard mass spectrometry techniques for the analysis of steroid sulfatase (STS) activity, a key enzyme in steroid metabolism.
This guide will delve into the experimental data supporting the use of 4-MU-sulfamate, compare its performance with alternative methods, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Steroid Sulfatase and its Measurement
Steroid sulfatase (STS) is a crucial enzyme that hydrolyzes sulfated steroids, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms.[1] Its activity is implicated in various physiological and pathological processes, including hormone-dependent cancers.[2] Therefore, the accurate measurement of STS activity is paramount in both basic research and clinical drug development.
Two primary methodologies are employed to quantify STS activity: the use of a fluorogenic probe like 4-MU-sulfamate and direct measurement of steroid conversion using mass spectrometry.
The 4-Methylumbelliferyl Sulfamate (4-MU-Sulfamate) Assay: A Fluorogenic Approach
The 4-MU-sulfamate assay is a popular method for determining STS activity due to its simplicity and high-throughput potential. The principle of this assay is based on the enzymatic cleavage of the non-fluorescent 4-MU-sulfamate by STS to produce the highly fluorescent product, 4-methylumbelliferone (4-MU). The resulting fluorescence is directly proportional to the STS activity.
This method is particularly well-suited for high-throughput screening (HTS) of potential STS inhibitors.[3][4]
Mass Spectrometry-Based Assays: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are considered the gold-standard methods for the analysis of steroid metabolism. These techniques offer high specificity and sensitivity, allowing for the direct quantification of the conversion of endogenous sulfated steroids to their unconjugated forms.
LC-MS/MS, in particular, allows for the simultaneous quantification of multiple steroids in a single run, providing a comprehensive profile of the steroid metabolome.[5] GC-MS is also a powerful tool, especially for untargeted analysis and steroid profiling, though it often requires derivatization of the analytes.
Performance Comparison: 4-MU-Sulfamate vs. Mass Spectrometry
| Feature | 4-Methylumbelliferyl Sulfamate Assay | Mass Spectrometry (LC-MS/MS & GC-MS) |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Direct detection and quantification of steroid substrates and products |
| Specificity | Indirect measurement; potential for off-target enzyme activity. | High; directly measures the conversion of specific endogenous steroid sulfates. |
| Sensitivity | High, dependent on the fluorophore's quantum yield. | Very high, capable of detecting picogram to femtogram levels. |
| Throughput | High; amenable to 96- and 384-well plate formats. | Lower; requires individual sample processing and chromatographic separation. |
| Cost | Relatively low cost per sample. | High initial instrument cost and higher cost per sample due to reagents and maintenance. |
| Ease of Use | Simple and straightforward protocol. | Requires specialized expertise in instrument operation and data analysis. |
| Physiological Relevance | Uses an artificial substrate, which may not fully reflect the kinetics of endogenous steroid metabolism. | Directly measures the metabolism of physiologically relevant steroid substrates. |
Kinetic Parameters of Steroid Sulfatase
Understanding the kinetic parameters of STS with different substrates is essential for interpreting assay results.
| Substrate | Km (μM) | Vmax (relative) | Source |
| Estrone Sulfate (E1S) | ~5 - 16.9 | High | [6][7] |
| DHEA Sulfate (DHEAS) | ~3.85 | Lower than E1S | [6] |
| Pregnenolone Sulfate | ~0.73 | - | [6] |
| 4-Methylumbelliferyl Sulfamate | Not explicitly found in direct comparison | - | - |
Experimental Protocols
4-Methylumbelliferyl Sulfamate (4-MU-Sulfamate) Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
4-Methylumbelliferyl sulfamate (4-MU-sulfamate) solution
-
STS enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a standard curve of 4-methylumbelliferone (4-MU) in assay buffer.
-
In a 96-well plate, add the desired amount of STS enzyme source to each well.
-
Add the assay buffer to bring the volume to a pre-determined level.
-
To initiate the reaction, add the 4-MU-sulfamate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the STS activity based on the 4-MU standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for STS Activity
This is a generalized protocol for the analysis of steroid sulfates and their unconjugated forms. Specific parameters will need to be optimized for the instrument and analytes of interest.
Materials:
-
Internal standards (deuterated analogs of the steroids of interest)
-
Solvents for extraction (e.g., methyl tert-butyl ether, ethyl acetate)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid, methanol or acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
To a biological sample (e.g., cell lysate incubated with a sulfated steroid), add internal standards.
-
Perform liquid-liquid extraction to isolate the steroids.
-
Evaporate the organic solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the steroids using a gradient elution.
-
Detect and quantify the parent and product ions for each steroid using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentration of the unconjugated steroid product by comparing its peak area to that of its corresponding internal standard.
-
Determine STS activity based on the amount of product formed over time.
-
Signaling Pathways and Experimental Workflows
Conclusion
The choice between the 4-MU-sulfamate assay and mass spectrometry for studying steroid metabolism depends on the specific research question and available resources.
-
This compound is a valuable tool for high-throughput screening of STS inhibitors and for routine, relative activity measurements where cost and speed are primary considerations. Its main limitation is the use of an artificial substrate, which may not perfectly mimic the behavior of endogenous steroids.
-
Mass spectrometry (LC-MS/MS and GC-MS) remains the gold standard for detailed and quantitative analysis of steroid metabolism. It offers unparalleled specificity and sensitivity for measuring the conversion of physiologically relevant steroid substrates, providing a more accurate reflection of in vivo processes. However, it is more resource-intensive in terms of cost, time, and expertise.
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating structure-based activity in a high-throughput assay for steroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of zebrafish steroid sulfatase and comparative analysis of the enzymatic properties with human steroid sulfatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a coumarin derivative, ensuring compliance with general safety standards in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Disposal Protocol: A Step-by-Step Approach
Given the lack of specific disposal instructions for this compound, a conservative approach adhering to general guidelines for chemical waste is necessary.
Step 1: Waste Identification and Segregation
Properly identify the waste as a non-halogenated aromatic organic compound. It is crucial to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[1][2] Incompatible materials to keep separate include:
Step 2: Container Selection and Labeling
All waste containing this compound must be collected in a designated, compatible, and leak-proof container.[1][2] The container should be clearly labeled with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Location[4]
Step 3: Waste Accumulation and Storage
Store the waste container in a designated satellite accumulation area within the laboratory.[1][5] This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be kept securely closed except when adding waste.[1][4]
Step 4: Disposal Request and Pickup
Once the container is full, or if it has been in accumulation for an extended period (typically not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7] Coumarin derivatives can be persistent in the environment and may be harmful to aquatic organisms.[8]
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Satellite Accumulation Volume | 55 gallons |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) |
| pH Range for Aqueous Waste Drain Disposal (if permissible) | 5.5 - 10.5 |
Note: Drain disposal is not recommended for this compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For a small spill, absorb the material with an inert, non-combustible absorbent, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS for assistance.[4]
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
